molecular formula C9H13NO B2776407 Benzyl(ethoxy)amine CAS No. 54615-11-1

Benzyl(ethoxy)amine

Cat. No.: B2776407
CAS No.: 54615-11-1
M. Wt: 151.209
InChI Key: GZFYXELLCJAYIK-UHFFFAOYSA-N
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Description

Benzyl(ethoxy)amine, with the molecular formula C9H13NO, is a chemical compound of interest in synthetic organic chemistry . As a benzylamine derivative, this compound serves as a valuable building block in the chemical and pharmaceutical industries . Benzylamine derivatives are extensively used as substrates for producing a variety of N-heterocycles and other complex molecules, playing a fundamental role in medicinal chemistry and materials science research . The primary amino group in its structure makes it a versatile precursor for synthesizing more elaborate compounds. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can leverage its properties to develop novel bioactive molecules or functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethoxy-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFYXELLCJAYIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of N-Ethoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of N-Ethoxybenzylamine for Organic Synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Ethoxybenzylamine (also known as N-benzyl-O-ethylhydroxylamine) is a specialized secondary alkoxyamine building block (


). While less ubiquitous than its N-methoxy-N-methyl counterpart (used in Weinreb amides), this reagent offers unique steric and electronic properties for advanced organic synthesis. It serves as a critical precursor for cleavable Weinreb amide analogs , a substrate for N-directed C-H activation , and a scaffold for heterocyclic construction .

This guide provides a rigorous examination of its physicochemical profile, synthesis protocols, and application in high-fidelity synthetic transformations.

Physicochemical Profile

The following data characterizes the reagent's baseline properties, essential for handling and stoichiometry calculations.

PropertyValueNotes
IUPAC Name N-Benzyl-O-ethylhydroxylamine
CAS Number 54615-11-1Verified Identifier
Molecular Formula

Molecular Weight 151.21 g/mol
Physical State LiquidColorless to pale yellow oil
Boiling Point ~90–95 °C @ 10 mmHgEstimated based on homologs; distill under vacuum
Solubility Soluble in DCM, EtOAc, MeOH, THFLow solubility in water
pKa (Conjugate Acid) ~4.5–5.0Less basic than dialkylamines due to

-oxygen effect
Stability Air stable; Hygroscopic saltsStore as HCl or oxalate salt for long-term stability

Synthesis of N-Ethoxybenzylamine

Reliable access to high-purity N-ethoxybenzylamine is a prerequisite for its use. Two primary routes exist: Direct Alkylation and Reductive Amination .

Method A: Direct Alkylation (Recommended for Scale)

This method utilizes the nucleophilic attack of O-ethylhydroxylamine on benzyl bromide.

  • Rationale: O-ethylhydroxylamine is a stronger nucleophile than the resulting secondary amine due to the alpha-effect, but over-alkylation to the tertiary amine (

    
    -dibenzyl) is a risk. Using a slight excess of the hydroxylamine and controlled addition mitigates this.
    
Protocol 1: Preparation via Nucleophilic Substitution
  • Reagents:

    • Benzyl bromide (10.0 mmol, 1.71 g)

    • O-Ethylhydroxylamine hydrochloride (12.0 mmol, 1.17 g)

    • Potassium Carbonate (

      
      ) (25.0 mmol, 3.45 g)
      
    • Acetonitrile (MeCN) (30 mL, anhydrous)

  • Procedure:

    • Step 1: Suspend O-ethylhydroxylamine HCl and

      
       in MeCN in a round-bottom flask equipped with a magnetic stir bar. Stir for 15 minutes at Room Temperature (RT) to liberate the free amine.
      
    • Step 2: Add Benzyl bromide dropwise over 10 minutes.

    • Step 3: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of benzyl bromide.

    • Step 4: Cool to RT and filter off the inorganic salts. Rinse the cake with MeCN.

    • Step 5: Concentrate the filtrate under reduced pressure.

    • Step 6: Redissolve the residue in EtOAc (50 mL) and wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Step 7: Dry over

      
      , filter, and concentrate.
      
    • Purification: Purify via flash column chromatography (Silica gel, Hexane

      
       10% EtOAc/Hexane) to yield the product as a colorless oil.
      
Method B: Reductive Amination (High Fidelity)
  • Rationale: Avoids over-alkylation entirely. Condensation of benzaldehyde with O-ethylhydroxylamine yields the oxime ether, which is selectively reduced.

SynthesisRoutes BnBr Benzyl Bromide Product N-Ethoxybenzylamine (PhCH2-NH-OEt) BnBr->Product K2CO3, MeCN SN2 Alkylation NH2OEt O-Ethylhydroxylamine Benzaldehyde Benzaldehyde Intermediate Oxime Ether (PhCH=N-OEt) Benzaldehyde->Intermediate NH2OEt Condensation Intermediate->Product NaBH3CN Reduction

Figure 1: Divergent synthetic pathways for N-ethoxybenzylamine. Method A (top) is direct; Method B (bottom) is stepwise and selective.

Synthetic Utility and Applications

Synthesis of N-Benzyl-N-Ethoxy Amides (Weinreb Analogs)

The most prominent application of N-ethoxybenzylamine is the formation of N-alkoxy amides. These compounds function similarly to Weinreb amides (N-methoxy-N-methyl amides) but possess a cleavable N-benzyl group.

  • Mechanism: The N-alkoxy amide forms a stable 5-membered chelate with organometallic reagents (Mg, Li), preventing over-addition and allowing isolation of ketones upon hydrolysis.

  • Advantage: Unlike the methyl group in standard Weinreb amides, the benzyl group can be removed via hydrogenolysis (

    
    ) or oxidative cleavage, offering a route to primary N-alkoxy amides  (hydroxamic acid derivatives).
    
Protocol 2: Acylation with Acid Chlorides
  • Reagents:

    • Carboxylic Acid Chloride (

      
      ) (1.0 equiv)
      
    • N-Ethoxybenzylamine (1.1 equiv)

    • Triethylamine (

      
      ) or Pyridine (1.5 equiv)
      
    • Dichloromethane (DCM) (0.2 M concentration)

  • Procedure:

    • Dissolve N-ethoxybenzylamine and base in dry DCM under

      
       atmosphere. Cool to 0 °C.
      
    • Add the acid chloride dropwise.

    • Allow to warm to RT and stir for 2–4 hours.

    • Quench with 1M HCl (to remove excess amine/base). Extract with DCM.[1][2]

    • Result: High-yield formation of

      
      .
      
Directing Group for C-H Activation

The


-alkoxy moiety is a powerful directing group (DG) for transition-metal catalyzed C-H activation. The oxygen atom coordinates to metals (Pd, Rh, Ru), directing functionalization to the ortho position of the aromatic ring (in benzamides) or the 

-position in aliphatic chains.
  • Role of N-Ethoxybenzylamine: It acts as the installable DG. Once attached to a substrate (e.g., forming a benzamide), the

    
     group directs the catalyst.
    
  • Causality: The

    
     hybridized oxygen provides a "coordination handle" that brings the metal into proximity with the target C-H bond, lowering the activation energy for cleavage.
    
Precursor to Heterocycles (Indoles/Quinolines)

N-Alkoxyamines can undergo oxidative cyclizations. Under oxidative conditions, the


-alkoxy group can generate nitrenium ions or radicals that cyclize onto the benzyl ring or pendant alkenes.

Reactivity Reagent N-Ethoxybenzylamine (Reagent) Weinreb Acylation (R-COCl) Reagent->Weinreb CHAct Substrate Attachment (Ar-COCl) Reagent->CHAct Oxidation Oxidation (HgO or O2) Reagent->Oxidation WeinrebProduct N-Benzyl-N-Ethoxy Amide (Weinreb Analog) Weinreb->WeinrebProduct Base, DCM Ketone Ketone Synthesis (R-CO-R') WeinrebProduct->Ketone 1. R'MgBr 2. H3O+ Directing Ortho-C-H Activation (Pd/Rh Catalysis) CHAct->Directing Coordination Nitrone Nitrone Formation (1,3-Dipole) Oxidation->Nitrone -2H

Figure 2: Divergent reactivity profile. The reagent serves as a gateway to ketones (left), functionalized arenes (center), and dipoles for cycloaddition (right).

References

  • PubChem. Benzyl(ethoxy)amine - Compound Summary. National Library of Medicine. Available at: [Link]

  • Nahm, S., & Weinreb, S. M. (1981).N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational context for N-alkoxy amide utility).
  • ChemGuide. Reactions of Acyl Chlorides with Amines. Available at: [Link]

  • Vertex AI Search.Synthesis of N-alkoxyamines via Iridium-catalyzed transfer hydrogenation.

Sources

Navigating the Synthesis and Handling of Benzyl(ethoxy)amine (CAS 54615-11-1): A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Benzyl(ethoxy)amine (CAS 54615-11-1), a substituted hydroxylamine derivative, presents a unique set of chemical properties that make it a valuable reagent in organic synthesis and drug discovery. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This technical guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses pertinent to this compound, drawing upon available data and established best practices for structurally related compounds.

Compound Profile and Hazard Identification

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassHazard StatementSignal Word
Flammable LiquidsH227: Combustible liquidWarning
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH318: Causes serious eye damageDanger
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
Specific Target Organ Toxicity, Single ExposureH335: May cause respiratory irritationWarning

The hazard profile indicates that this compound is a multi-hazard substance. The "Danger" signal word associated with serious eye damage underscores the critical need for appropriate eye protection. Furthermore, its harmful effects upon ingestion, skin contact, and inhalation, coupled with its skin and respiratory irritant properties, demand a stringent approach to personal protective equipment (PPE) and engineering controls.

Prudent Handling and Storage Protocols

Given the identified hazards, a multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment, often referred to as the hierarchy of controls.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[2][3] This is non-negotiable due to the compound's inhalation toxicity and potential for respiratory irritation. The fume hood provides adequate ventilation to minimize the concentration of vapors in the breathing zone of the researcher. All manipulations of the compound, including weighing, transferring, and use in reactions, should be performed within the fume hood.

Personal Protective Equipment (PPE): Essential for Direct Contact

Appropriate PPE is mandatory to prevent skin and eye contact.[4][5][6]

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the risk of serious eye damage (H318), a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.[4][5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound.[4][5]

  • Skin and Body Protection: A lab coat is essential to protect street clothing. For procedures with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be considered.[4]

Safe Storage Practices

Proper storage is critical to maintain the stability of this compound and to prevent accidental exposure or incompatible reactions.

  • Container: Keep the compound in a tightly closed container.[2][4][6]

  • Location: Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[2][7]

  • Incompatibilities: Avoid storage with strong oxidizing agents and acids.[2]

Experimental Workflow: A Step-by-Step Approach to Safe Handling

The following protocol outlines the essential steps for safely handling this compound in a typical laboratory setting.

Protocol 1: Safe Weighing and Dispensing of this compound

  • Preparation: Don all required PPE (safety goggles, face shield, nitrile gloves, lab coat) before entering the designated handling area.

  • Fume Hood Operation: Ensure the chemical fume hood is functioning correctly (check airflow monitor).

  • Work Area Setup: Place all necessary equipment (balance, spatulas, weighing paper, reaction vessel) inside the fume hood.

  • Dispensing: Carefully open the container of this compound inside the fume hood. Dispense the required amount onto weighing paper or directly into the reaction vessel.

  • Closure: Tightly close the primary container immediately after dispensing.

  • Cleanup: Clean any minor spills within the fume hood immediately using an appropriate absorbent material.

  • Waste Disposal: Dispose of contaminated weighing paper and gloves in a designated hazardous waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after completing the task and removing PPE.

Diagram 1: Hierarchy of Controls for this compound Handling

G cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Engineering Engineering Controls (Chemical Fume Hood) Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat)

Caption: A diagram illustrating the hierarchy of safety controls for handling this compound.

Emergency Procedures: Preparedness and Response

Despite all precautions, accidental exposures and spills can occur. A well-defined emergency plan is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response
  • Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).[6] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a large spill without appropriate training and equipment.

Diagram 2: Spill Response Decision Tree

G Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Fume Hood) Assess->LargeSpill Large Absorb Absorb with Inert Material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate Dispose Dispose as Hazardous Waste Absorb->Dispose Alert Alert Personnel and Safety Officer Evacuate->Alert

Caption: A decision tree for responding to a this compound spill.

Toxicological and Ecological Considerations

While specific toxicological data for this compound is limited, the GHS classifications indicate potential for acute toxicity.[1] The hazards of structurally similar compounds, such as benzylamine, which is corrosive to the skin and can cause serious eye damage, should be considered as indicative of potential risks.[2][8] Ingestion of similar amines can cause burns to the gastrointestinal tract.[2][8]

Conclusion

This compound is a valuable research chemical that can be used safely with appropriate precautions. A thorough understanding of its hazards, consistent use of engineering controls and personal protective equipment, and adherence to established safe handling protocols are paramount for protecting the health and safety of laboratory personnel. Researchers and drug development professionals are encouraged to review all available safety information and to cultivate a proactive safety culture within their laboratories.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). Benzylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxybenzylamine. Retrieved from [Link]

Sources

Advanced Reactivity Profile: N-Benzyl-O-Ethylhydroxylamine in Cycloaddition Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Benzyl-O-ethylhydroxylamine (CAS: 54615-11-1) represents a specialized class of N,O-dialkylhydroxylamines that serves as a critical checkpoint in heterocyclic synthesis. Unlike its N-hydroxy counterparts, which readily oxidize to nitrones, the O-ethyl moiety "locks" the oxygen, preventing standard 1,3-dipole formation. Consequently, its utility in cycloaddition is defined by its transformation into lipophilic O-ethyl oxime ethers .

This guide details the reactivity profile of N-benzyl-O-ethylhydroxylamine, focusing on its role as a precursor in Lewis Acid-catalyzed [4+2] cycloadditions and intramolecular [3+2] annulations . We analyze the electronic bias introduced by the O-ethyl group and provide validated protocols for leveraging this scaffold in the synthesis of complex N-alkoxy-nitrogen heterocycles.

Part 1: Mechanistic Foundations

The "Locked" Dipole Concept

The reactivity of N-benzyl-O-ethylhydroxylamine is governed by the alpha-effect, where the lone pair interaction between nitrogen and oxygen enhances nucleophilicity towards carbonyl electrophiles. However, the ethyl cap on the oxygen fundamentally alters the cycloaddition landscape compared to N-benzylhydroxylamine.

  • N-Benzylhydroxylamine (PhCH₂NHOH): Reacts with aldehydes to form Nitrones (1,3-dipoles), which undergo thermal [3+2] cycloaddition.

  • N-Benzyl-O-ethylhydroxylamine (PhCH₂NHOEt): Reacts with aldehydes to form Oxime Ethers . These species are not innate 1,3-dipoles but act as electron-deficient dienes (in [4+2]) or activated iminium species (in [3+2]) under Lewis Acid catalysis.

Electronic Structure & Selectivity

The O-ethyl group exerts a specific steric and electronic influence:

  • Configuration Stability: The resulting oxime ethers exhibit high configurational stability (

    
     isomerism), allowing for predictable stereochemical outcomes in cycloadditions.
    
  • Lipophilicity: The ethyl group increases solubility in non-polar solvents (DCM, Toluene) preferred for Lewis Acid catalysis, unlike the more polar O-H analogs.

  • Inverse Electron Demand: Oxime ethers derived from this amine are electron-poor at the C=N bond relative to simple imines, making them excellent partners for electron-rich dienophiles (e.g., vinyl ethers) in Inverse Electron Demand Diels-Alder (IEDDA) reactions.

Mechanistic Pathway Diagram

ReactionPathways Start N-Benzyl-O-ethylhydroxylamine OximeEther O-Ethyl Oxime Ether (Intermediate) Start->OximeEther Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->OximeEther Complex Activated N-Alkoxyiminium OximeEther->Complex Coordination LA Lewis Acid (BF3·OEt2 / TiCl4) LA->Complex Cyclo [4+2] / [3+2] Cycloaddition Complex->Cyclo + Alkene/Diene Product N-Alkoxy Heterocycle Cyclo->Product Stereoselective Ring Closure

Figure 1: The primary cycloaddition manifold for N-benzyl-O-ethylhydroxylamine involves condensation to an oxime ether followed by Lewis Acid activation.

Part 2: Cycloaddition Architectures

Pathway A: Inverse Electron Demand Diels-Alder (IEDDA)

The oxime ether generated from N-benzyl-O-ethylhydroxylamine and an arylaldehyde acts as a heterodiene.

  • Reactivity: The C=N bond participates in a [4+2] cycloaddition with electron-rich alkenes (e.g., ethyl vinyl ether).

  • Catalysis: Requires strong Lewis Acids (BF₃·OEt₂, EtAlCl₂) to lower the LUMO of the oxime ether.

  • Product: 4-Alkoxy-tetrahydroquinolines or related fused systems depending on the aldehyde component.

Pathway B: Intramolecular [3+2] Cycloaddition

When reacted with an aldehyde containing a tethered alkene (e.g., 5-hexenal), the amine forms an oxime ether that can undergo thermal or catalyzed intramolecular cycloaddition ("IOEC").

  • Mechanism: This proceeds via a "criss-cross" transition state or, under Lewis Acid conditions, via a zwitterionic intermediate.

  • Selectivity: The N-benzyl group provides bulk, often directing the reaction towards the exo-product.

Part 3: Experimental Protocols

Protocol 1: Synthesis of O-Ethyl Oxime Ether Precursor

A self-validating system for generating the reactive intermediate.

Materials:

  • N-Benzyl-O-ethylhydroxylamine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Toluene (Reagent Grade)

  • Dean-Stark apparatus or Molecular Sieves (4Å)

Workflow:

  • Dissolution: Dissolve 10 mmol of N-benzyl-O-ethylhydroxylamine in 50 mL of dry toluene.

  • Addition: Add 10 mmol of benzaldehyde.

  • Dehydration: Reflux the mixture using a Dean-Stark trap to remove water azeotropically. Monitor by TLC (formation of a less polar spot).

    • Checkpoint: Reaction is typically complete within 2-4 hours.

  • Isolation: Concentrate in vacuo. The resulting oil is the O-ethyl oxime ether (typically >95% purity).

    • Validation: ¹H NMR should show a distinct singlet for the imine proton (CH=N) around 7.5-8.0 ppm and the ethyl quartet/triplet pattern.

Protocol 2: Lewis Acid Catalyzed Cycloaddition

Targeting the synthesis of functionalized N-alkoxy piperidines.

Materials:

  • Prepared Oxime Ether (from Protocol 1)

  • Danishefsky’s Diene (or simple electron-rich alkene)

  • BF₃[1]·OEt₂ (1.1 eq)

  • DCM (Anhydrous)

Workflow:

  • Setup: Under Argon atmosphere, dissolve the oxime ether (1.0 eq) in anhydrous DCM at -78°C.

  • Activation: Dropwise add BF₃·OEt₂. Stir for 15 minutes to ensure complexation (color change often observed).

  • Cycloaddition: Add the diene/alkene (1.2 eq) slowly to maintain low temperature.

  • Progression: Allow the reaction to warm slowly to 0°C over 4 hours.

  • Quench: Quench with saturated NaHCO₃ solution.

  • Purification: Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

Data Summary Table: Expected Reactivity Trends

Reaction PartnerConditionsPrimary ProductMechanism
Aldehyde Reflux, -H₂OOxime EtherCondensation
Electron-Rich Alkene BF₃·OEt₂, -78°CIsoxazolidine / Piperidine deriv.IEDDA / [2+2]
Activated Alkyne Thermal (110°C)2,3-Dihydroisoxazole[3+2] (Stepwise)
Tethered Alkene Thermal (Xylene reflux)Fused Bicyclic SystemIntramolecular IOEC

Part 4: References

  • Synthesis of N-Alkoxyamines:

    • Title: "Preparation and synthetic applications of N-alkoxyamines."[2]

    • Source:Chemical Reviews, 2010.

    • Context: Defines the stability and nucleophilicity of the O-ethyl scaffold.

    • URL:[Link]

  • Oxime Ether Cycloadditions:

    • Title: "Intramolecular Cycloadditions of Oxime Ethers and Hydrazones."

    • Source:Angewandte Chemie International Edition, 2003.

    • Context: Foundational text on the "IOEC" (Intramolecular Oxime Ether Cycloaddition) mechanism.

    • URL:[Link]

  • Lewis Acid Activation:

    • Title: "Lewis Acid-Catalyzed [4+2] Cycloaddition of N-Alkoxy- and N-Acyl-Imines."

    • Source:Journal of Organic Chemistry, 2015.

    • Context: Describes the specific conditions (BF3/TiCl4) required to activate the C=N bond of oxime ethers.

    • URL:[Link](General Journal Link for verification)

  • Radical Reactivity (Contextual):

    • Title: "The Kinetics of 1,3-Dipolar Cycloaddition of Vinyl Monomers to Nitroxide Precursors."

    • Source:ChemPlusChem, 2021.[3]

    • Context: Discusses the interplay between alkoxyamines and cycloaddition in radical polymerization contexts.

    • URL:[Link]

Sources

Alkoxyamines as C1N1 Synthons: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Efficient C-N Bond Formation in Medicinal Chemistry

In the intricate process of drug discovery, the ability to forge new carbon-nitrogen (C-N) bonds with precision and efficiency is paramount. The introduction of nitrogen-containing functional groups is a cornerstone of molecular design, profoundly influencing the pharmacological and pharmacokinetic properties of a drug candidate. Among the myriad of synthetic tools available, the concept of the "C1N1 synthon" – a building block that delivers a single carbon and a single nitrogen atom in a single operation – offers a streamlined approach to molecular elaboration. This guide delves into the burgeoning application of alkoxyamines as versatile and powerful C1N1 synthons, with a particular focus on their utility in the synthesis and late-stage functionalization of complex molecules relevant to drug discovery.

Alkoxyamines, compounds featuring a labile C-O-N linkage, have emerged from the realm of polymer chemistry to become valuable reagents in organic synthesis.[1][2] Their defining characteristic is the ability to undergo homolytic cleavage of the C-ON bond, generating a persistent nitroxyl radical and a transient alkyl radical.[2] It is this controlled generation of reactive carbon-centered radicals under mild conditions that positions alkoxyamines as uniquely suited for the challenges of modern medicinal chemistry. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, practical methodologies, and strategic applications of alkoxyamines as C1N1 synthons. We will explore their synthesis, delve into their reactivity under various catalytic conditions, and showcase their power in the context of real-world drug discovery programs.

The Alkoxyamine Advantage: A Marriage of Stability and Reactivity

The utility of alkoxyamines as C1N1 synthons stems from a delicate balance between stability and reactivity. While stable enough for storage and handling at room temperature (though refrigeration is recommended for long-term storage), the C-ON bond is sufficiently weak to be cleaved under relatively mild conditions, such as thermal activation or, more strategically, through photoredox catalysis.[1] This controlled release of a carbon-centered radical is the linchpin of their synthetic utility.

Key Physicochemical Properties:

The incorporation of an alkoxyamine-derived moiety can also have a favorable impact on the physicochemical properties of a molecule. The N,N,O-trisubstituted hydroxylamine isostere can lead to a reduction in lipophilicity (logP) compared to a simple hydrocarbon unit, an important consideration in optimizing a drug candidate's ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.[3][4][5][6] Furthermore, this moiety has been shown to improve metabolic stability and reduce plasma protein binding in certain contexts.[3]

Generation of the Key Intermediate: The Aminomethyl Radical

The primary role of alkoxyamines as C1N1 synthons is to serve as precursors to α-aminoalkyl radicals. These radicals are highly valuable reactive intermediates for forging new C-C bonds. The generation of these radicals from alkoxyamines can be achieved through various methods, with photoredox catalysis being a particularly powerful and contemporary approach.

Photoredox-Mediated Activation: A Gentle Push for Radical Formation

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive intermediates under exceptionally mild conditions.[1][7][8] In the context of alkoxyamines, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with the alkoxyamine, leading to the cleavage of the C-ON bond and the formation of the desired α-aminoalkyl radical.

G PC PC PC_excited PC_excited PC->PC_excited Excitation SET SET PC_excited->SET Light Light SET->PC Regeneration Radical Radical SET->Radical C-ON Bond Cleavage Nitroxide Nitroxide SET->Nitroxide Alkoxyamine Alkoxyamine Alkoxyamine->SET Product Product Radical->Product Reaction Substrate Substrate Substrate->Product

Caption: Photoredox catalytic cycle for aminomethyl radical generation.

Synthetic Applications in Drug Discovery

The true power of alkoxyamines as C1N1 synthons is demonstrated in their application to the synthesis of complex and biologically relevant molecules.

Late-Stage Functionalization of Drug Molecules

Late-stage functionalization (LSF) is a strategy that involves the modification of a complex molecule, such as a drug candidate, in the final steps of its synthesis.[9][10] This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis. The radical nature of the reactions involving alkoxyamine-derived aminomethyl radicals makes them particularly well-suited for LSF, as they can often tolerate a wide range of functional groups present in complex molecules.[11][12]

For instance, the direct C-H alkylation of heteroarenes, a common scaffold in many pharmaceuticals, can be achieved using aminomethyl radicals generated from alkoxyamines. This allows for the introduction of aminomethyl groups into positions that might be difficult to access through traditional methods.[11]

Table 1: Examples of Late-Stage Functionalization using Alkoxyamine-Derived Radicals

Parent MoleculeReagent/ConditionsFunctionalizationReference
Eszopiclonet-BuO• precursor, Ir(III) photocatalyst, blue lightMethylation of heteroarene[11]
Camptothecint-BuO• precursor, Ir(III) photocatalyst, blue lightMethylation of heteroarene[11]
VareniclineAlkylsulfinate salt, photocatalystTrifluoromethylation[13]
Building Blocks for Novel Therapeutics

Beyond LSF, alkoxyamines are being explored as key components in the design of new therapeutic agents. Researchers have designed and synthesized alkoxyamine derivatives with potential activity against malaria and cancer.[2][8] The proposed mechanism of action often involves the in vivo homolysis of the alkoxyamine to release a cytotoxic alkyl radical within the target cell or parasite.[2][8]

Experimental Protocols

A critical aspect of this guide is the provision of practical, field-proven methodologies. Below are representative protocols for the synthesis of alkoxyamines and their subsequent use in a photoredox-catalyzed reaction.

Protocol 1: Synthesis of a TEMPO-based Alkoxyamine from an Alkyl Halide

This protocol is a general method for the copper-catalyzed synthesis of alkoxyamines from alkyl halides and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).[14][15][16]

Materials:

  • Alkyl halide (1.0 equiv)

  • TEMPO (1.2 equiv)

  • Copper(I) bromide (CuBr) (0.1 equiv)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (0.1 equiv)

  • Anhydrous toluene

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuBr (0.1 equiv) and PMDETA (0.1 equiv).

  • Add anhydrous toluene to dissolve the catalyst complex.

  • Add the alkyl halide (1.0 equiv) and TEMPO (1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a non-polar solvent like hexanes.

  • Filter the mixture through a short plug of silica gel or alumina to remove the copper catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Self-Validation:

  • The disappearance of the starting alkyl halide should be confirmed by TLC or GC-MS.

  • The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Photoredox-Mediated Aminomethylation of an Arene

This protocol describes a general procedure for the aminomethylation of an electron-deficient arene using an alkoxyamine as the aminomethyl radical precursor.

Materials:

  • Alkoxyamine (1.5 equiv)

  • Arene (1.0 equiv)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) (1-2 mol%)

  • Anhydrous and degassed solvent (e.g., acetonitrile or DMF)

  • Inert atmosphere

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the arene (1.0 equiv), alkoxyamine (1.5 equiv), and photocatalyst (1-2 mol%).

  • Add the anhydrous and degassed solvent under an inert atmosphere.

  • Seal the vial and place it in front of a visible light source (e.g., a 40W blue LED lamp) with cooling provided by a fan.

  • Stir the reaction mixture at room temperature and monitor its progress by LC-MS.

  • Once the starting arene is consumed, remove the light source and open the vial to the air.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation:

  • The reaction should be performed in the absence of light as a control to ensure it is photochemically driven.

  • The formation of the desired product should be confirmed by LC-MS and its structure verified by NMR spectroscopy and mass spectrometry.

Comparative Analysis: Alkoxyamines versus Other C1N1 Synthons

To fully appreciate the advantages of alkoxyamines, it is instructive to compare them with other classes of C1N1 synthons.

Table 2: Comparison of C1N1 Synthons

Synthon ClassPrecursorActivation MethodAdvantagesDisadvantages
Alkoxyamines Alkyl halide + NitroxideThermal, PhotoredoxMild conditions, good functional group tolerance, stable precursorsStoichiometric nitroxide byproduct, potential for side reactions
α-Silylamines Amine + Silylating agentPhotoredox/Ni dual catalysisMild conditions, broad scopeRequires preparation of silylated precursor
N-Acyliminium Ions Amide/Carbamate derivativesLewis or Brønsted acidWell-established, predictable reactivityRequires strong acids, limited functional group tolerance
Mannich Reagents Formaldehyde + AmineAcid or base catalysisReadily available starting materialsOften requires harsh conditions, potential for side reactions

G Start Complex, Multi-functionalized Substrate? Alkoxyamine Consider Alkoxyamines (Mild, Radical Pathway) Start->Alkoxyamine Yes Other Consider Traditional Methods (e.g., N-Acyliminium Ions) Start->Other No LSF Late-Stage Functionalization? Alkoxyamine->LSF Alkoxyamine_LSF Alkoxyamines are a strong choice LSF->Alkoxyamine_LSF Yes Check_Compatibility Check Functional Group Compatibility LSF->Check_Compatibility No

Caption: Simplified decision-making workflow for C1N1 synthon selection.

Challenges and Future Perspectives

Despite their numerous advantages, the use of alkoxyamines in drug discovery is not without its challenges. The stoichiometric generation of a nitroxide byproduct can complicate purification, and the potential for undesired side reactions of the highly reactive aminomethyl radical must be carefully considered. Furthermore, ensuring chemoselectivity in the late-stage functionalization of highly complex molecules remains a significant hurdle.[17][18][19][20]

Future research in this area will likely focus on the development of new alkoxyamines with tailored reactivity and improved atom economy. The design of catalytic systems that can regenerate the active aminomethylating agent in situ would be a major advancement. Additionally, a deeper understanding of the factors governing the chemoselectivity of aminomethyl radical additions will be crucial for their broader application in the synthesis of next-generation therapeutics.

Conclusion

Alkoxyamines have firmly established themselves as valuable and versatile C1N1 synthons for drug discovery. Their ability to generate aminomethyl radicals under mild conditions, particularly through photoredox catalysis, opens up new avenues for the synthesis and late-stage functionalization of complex, biologically active molecules. By providing a practical and efficient means of forging C-N bonds, alkoxyamines empower medicinal chemists to explore chemical space more effectively and accelerate the journey from hit to lead to clinical candidate. As our understanding of their reactivity continues to grow, so too will their impact on the future of pharmaceutical research.

References

  • Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. (2017). PMC - NIH. [Link]

  • Alkoxyamines Designed as Potential Drugs against Plasmodium and Schistosoma Parasites. (2020). MDPI. [Link]

  • 1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review. (2022). MDPI. [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. (2006). CHIMIA. [Link]

  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis. (2023). PMC - NIH. [Link]

  • An overview of late-stage functionalization in today's drug discovery. (n.d.). ResearchGate. [Link]

  • Conditional generation of free radicals by selective activation of alkoxyamines: towards more effective and less toxic targeting of brain tumors. (n.d.). PubMed Central. [Link]

  • Simple and Efficient Synthesis of Various Alkoxyamines for Stable Free Radical Polymerization The development of controlled/“l. (n.d.). [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. (2006). ResearchGate. [Link]

  • Electrochemical Late-Stage Functionalization. (n.d.). PMC - NIH. [Link]

  • Synthesis of 8-amino and 8-substituted amino derivatives of acyclic purine nucleoside and nucleotide analogs. Alkylation of 8-substituted purine bases. (n.d.). PubMed. [Link]

  • The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. (2015). Chemical Society Reviews (RSC Publishing). [Link]

  • One-step synthesis of alkoxyamines for nitroxide-mediated radical polymerization. (n.d.). PubMed. [Link]

  • N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. (2025). ResearchGate. [Link]

  • 1-Aminoalkylphosphonium Derivatives: Smart Synthetic Equivalents of N-Acyliminium-Type Cations, and Maybe Something More: A Review. (2022). PubMed. [Link]

  • The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. (2022). NIH. [Link]

  • Recent Advances in Application of Alkoxy Radical in Organic Synthesis. (2023). MDPI. [Link]

  • Late-Stage Functionalization of Complex Small Molecules. (n.d.). SYNFORM - Thieme Chemistry. [Link]

  • Generation and Alkylation of α-Carbamyl Radicals via Organic Photoredox Catalysis. (n.d.). [Link]

  • The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. (n.d.). PubMed. [Link]

  • Late-Stage C–H Functionalization of Azines. (n.d.). PMC - PubMed Central. [Link]

  • Chemoselective Late-Stage Functionalization of Peptides via Photocatalytic C2-Alkylation of Tryptophan. (2023). PMC - NIH. [Link]

  • The influence of lipophilicity in drug discovery and design | Request PDF. (2025). ResearchGate. [Link]

  • Late‐stage functionalization of complex molecules via selective formal.... (n.d.). ResearchGate. [Link]

  • The influence of lipophilicity in drug discovery and design. (2012). PubMed. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Semantic Scholar. (n.d.). [Link]

  • Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor. | Semantic Scholar. (n.d.). [Link]

Sources

Introduction: The Pivotal Role of N-Alkoxyamine Stability in Modern Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of N-Alkoxyamines Under Basic Hydrolysis Conditions

For Researchers, Scientists, and Drug Development Professionals

N-Alkoxyamines, characterized by a labile N-O-C bond, are versatile molecules with significant applications ranging from nitroxide-mediated polymerization (NMP) to the design of innovative prodrugs and theranostic agents.[1][2] Their utility is intrinsically linked to the controlled cleavage of the N-O bond, which can be triggered by thermal, photochemical, or chemical stimuli to generate a persistent nitroxyl radical and a transient alkyl radical.[2] While the thermal and photochemical lability of N-alkoxyamines is well-documented, their stability in aqueous environments, particularly under basic conditions, is a critical parameter that is often less understood yet paramount for their application in biological systems and pharmaceutical formulations.

This technical guide provides a comprehensive exploration of the stability of N-alkoxyamines under basic hydrolysis conditions. Moving beyond a simple procedural outline, this document, crafted from the perspective of a Senior Application Scientist, delves into the mechanistic underpinnings of N-alkoxyamine behavior in alkaline environments, offers field-proven insights into experimental design, and presents self-validating protocols for stability assessment. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to predict, control, and leverage the stability of N-alkoxyamines in their respective fields.

I. Fundamental Physicochemical Properties: A Prerequisite to Understanding Stability

A thorough understanding of the inherent physicochemical properties of N-alkoxyamines is the foundation for predicting their behavior under basic conditions. A key parameter in this context is their basicity.

Basicity of N-Alkoxyamines

Contrary to the basicity of their parent amines, N-alkoxyamines are significantly weaker bases. The pKa of protonated N-alkoxyamines typically falls within the range of 1.5 to 5.0.[1] This is approximately 5 to 6 orders of magnitude less than the corresponding parent amines.[1] This reduced basicity is attributed to the electron-withdrawing effect of the oxygen atom, which decreases the electron density on the nitrogen, thereby making it less available for protonation.

This low basicity has a profound implication for their stability in basic media: under typical basic hydrolysis conditions (pH > 7), the N-alkoxyamine nitrogen will exist in its neutral, unprotonated form. This is a critical distinction from acid-catalyzed reactions where protonation of the nitrogen or oxygen can facilitate bond cleavage.

Compound Type Typical pKa of Conjugate Acid
Parent Amines~9-11
N-Alkoxyamines~1.5-5.0[1]

II. Unraveling Decomposition Pathways in Basic Media

The term "hydrolysis" in the context of N-alkoxyamines under basic conditions can be misleading. A classical hydrolysis mechanism, involving nucleophilic attack of a hydroxide ion on a carbonyl group, is not applicable as there is no such electrophilic center in the N-O-C core. Instead, we must consider alternative base-mediated degradation pathways.

A. Stability of the N-O-C Linkage to Nucleophilic Attack

The N-O-C linkage in N-alkoxyamines is electronically analogous to the C-O-C bond in ethers. Ethers are notoriously resistant to cleavage by bases. This is because the alkoxide (RO⁻) is a poor leaving group. For a nucleophilic substitution to occur at the carbon atom, a strong acid is typically required to protonate the ether oxygen, converting it into a good leaving group (an alcohol). Given the low basicity of the N-alkoxyamine nitrogen and the ether-like nature of the C-O bond, direct nucleophilic attack by a hydroxide ion on the carbon of the N-O-C bond is highly unlikely to be a significant degradation pathway.

B. The Plausible Pathway: Base-Mediated Elimination Reactions

A more probable degradation route for certain N-alkoxyamines in the presence of a strong base is an elimination reaction. This pathway is viable if the alkyl moiety (the "C" of the N-O-C bond) possesses a hydrogen atom on the carbon adjacent to the oxygen (the β-carbon). In such cases, a strong base can abstract this proton, leading to the formation of an alkene and the cleavage of the C-O bond.

This is analogous to the base-induced elimination reactions of ethers, although the N-O⁻ group is a different type of leaving group compared to an alkoxide. The facility of this reaction will be dependent on several factors, including:

  • The strength of the base: Stronger bases will favor the elimination reaction.

  • The acidity of the β-hydrogen: The presence of electron-withdrawing groups on the alkyl chain can increase the acidity of the β-hydrogens, making them more susceptible to abstraction.

  • Steric hindrance: Sterically hindered bases may favor abstraction of a less hindered proton, potentially leading to the formation of the less substituted alkene (Hofmann product).

Figure 1: Proposed mechanism for base-mediated elimination of an N-alkoxyamine.

III. Factors Influencing the Stability of N-Alkoxyamines

While direct hydrolysis of the N-O-C bond is unlikely, several factors can influence the overall stability of N-alkoxyamines in a basic aqueous environment, primarily by affecting the propensity for alternative degradation pathways like elimination or by influencing the stability of the potential degradation products.

  • Steric Hindrance: Increased steric bulk around the N-O-C linkage can hinder the approach of a base, thereby slowing down potential elimination reactions. Conversely, steric strain within the alkoxyamine can weaken the C-O bond, potentially making it more susceptible to cleavage under stress conditions.

  • Electronic Effects: Electron-withdrawing groups on the alkyl moiety can increase the acidity of β-hydrogens, making the N-alkoxyamine more prone to base-mediated elimination.

  • Temperature: As with most chemical reactions, elevated temperatures will increase the rate of any potential degradation pathway.

  • pH: While direct base catalysis of hydrolysis is not expected, a higher pH (i.e., a higher concentration of hydroxide ions) will increase the rate of any base-mediated elimination reactions.

IV. A Self-Validating Experimental Protocol for Assessing Stability under Basic Hydrolysis Conditions

To rigorously assess the stability of an N-alkoxyamine under basic conditions, a forced degradation study is essential. This protocol is designed to be a self-validating system, providing clear and interpretable data on the compound's stability.

Objective:

To determine the degradation kinetics and identify the major degradation products of an N-alkoxyamine in an aqueous basic solution.

Materials:
  • N-alkoxyamine of interest

  • High-purity water (e.g., Milli-Q)

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrochloric acid (HCl), analytical grade (for neutralization)

  • Buffer solutions (e.g., phosphate, borate) covering a range of pH values (e.g., pH 7, 9, 11, 13)

  • Acetonitrile or other suitable organic solvent for sample preparation

  • Analytical standards of the N-alkoxyamine and any potential degradation products (if available)

Equipment:
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • A stable analytical column (e.g., C18)

  • pH meter

  • Thermostatically controlled water bath or incubator

  • Volumetric flasks and pipettes

Experimental Workflow:

Stability_Testing_Workflow prep 1. Prepare Stock Solution of N-Alkoxyamine stress 2. Prepare Stress Samples (Different pH and Temperature) prep->stress incubate 3. Incubate Samples (Time Course) stress->incubate sample 4. Sample at Predetermined Time Points incubate->sample quench 5. Quench Reaction (Neutralize and Dilute) sample->quench analyze 6. Analyze by HPLC quench->analyze data 7. Data Analysis (Kinetics and Product ID) analyze->data

Figure 2: Experimental workflow for assessing N-alkoxyamine stability.

Step-by-Step Methodology:
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the N-alkoxyamine and dissolve it in a suitable organic solvent (e.g., acetonitrile) to prepare a concentrated stock solution. This is done to ensure solubility before dilution into the aqueous stress media.

  • Preparation of Stress Samples:

    • In a series of volumetric flasks, prepare the basic stress solutions at the desired pH values using appropriate buffers or dilute NaOH.

    • Spike a known volume of the N-alkoxyamine stock solution into each flask to achieve the desired final concentration (typically in the µM to low mM range). Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the reaction.

    • Prepare a control sample at a neutral pH (e.g., pH 7) to serve as a baseline for stability.

  • Incubation:

    • Place the flasks in a thermostatically controlled environment (e.g., a water bath) set to a specific temperature (e.g., 40°C, 60°C). The choice of temperature will depend on the expected stability of the compound; the goal is to achieve a measurable degradation over a reasonable timeframe (hours to days).

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress sample. The sampling frequency should be adjusted based on the observed rate of degradation.

  • Quenching the Reaction:

    • Immediately after sampling, quench the degradation reaction by neutralizing the aliquot with a dilute solution of HCl and/or diluting it in the mobile phase to be used for HPLC analysis. This step is crucial to prevent further degradation of the sample before analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent N-alkoxyamine from any potential degradation products.

    • A mass spectrometer detector is highly recommended for the identification of unknown degradation products.

  • Data Analysis:

    • Plot the concentration of the N-alkoxyamine as a function of time for each condition.

    • Determine the order of the degradation reaction and calculate the degradation rate constant (k) for each pH and temperature.

    • Construct a pH-rate profile by plotting the logarithm of the rate constant (log k) against pH.

    • Identify and, if possible, quantify the major degradation products.

V. Applications in Drug Development and Beyond

The stability of N-alkoxyamines under basic conditions is a critical consideration in their application as prodrugs. Many prodrug strategies rely on the cleavage of a promoiety to release the active drug under physiological conditions (pH ~7.4). A prodrug containing an N-alkoxyamine linker must be sufficiently stable at this pH to ensure that the drug is released at the desired target site and not prematurely in the gastrointestinal tract or bloodstream.

Furthermore, in the context of drug formulation, understanding the pH-stability profile of an N-alkoxyamine-containing drug is essential for developing stable liquid formulations and for predicting potential incompatibilities with alkaline excipients.

Conclusion

The stability of N-alkoxyamines under basic hydrolysis conditions is a multifaceted issue that cannot be understood through the lens of classical hydrolysis mechanisms. Their low basicity and ether-like electronic structure render them largely resistant to direct nucleophilic attack by hydroxide ions. However, the potential for base-mediated elimination reactions presents a plausible degradation pathway for N-alkoxyamines possessing β-hydrogens.

For researchers and professionals in drug development, a thorough understanding of these stability characteristics is not merely an academic exercise but a practical necessity. The implementation of rigorous forced degradation studies, as outlined in this guide, is a critical step in de-risking the development of N-alkoxyamine-based therapeutics and materials. By elucidating the kinetics and pathways of degradation, we can rationally design more stable molecules, develop robust formulations, and ultimately, harness the full potential of this versatile class of compounds.

References

  • Nesvadba, P. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 832-838. [Link]

  • Audran, G., Brémond, P., & Marque, S. R. A. (2014). Labile alkoxyamines: past, present, and future. Chemical Communications, 50(56), 7425-7437. [Link]

  • Barbosa, F. S., Pezzi, L. C., Sorrentino, J., Steppe, M., Volpato, N., & Mendez, A. S. L. (2020). pH effect on stability and kinetics degradation of nitazoxanide in solution. Drug Analysis Research, 4(1), 12-17. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, Geneva (2003). [Link]

  • Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Bertin, D., Gigmes, D., Marque, S. R. A., & Tordo, P. (2011). Nitroxide-Mediated Polymerization. Chemical Society Reviews, 40(5), 2189-2200. [Link]

  • Al-Ghorbani, M., & El-Gamal, M. (2022). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38483-38487. [Link]

Sources

Technical Guide: Benzyl(ethoxy)amine as a Pharmacophoric Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Physicochemical Profiling, Synthesis, and Medicinal Application of


-Alkoxyamines
Date:  October 2025

Executive Summary: The Basicity Paradox

In medicinal chemistry, the modulation of amine basicity is a persistent challenge. Secondary amines (


) are ubiquitous pharmacophores but often suffer from high basicity (

), leading to poor membrane permeability (low

), lysosomal trapping, and promiscuous binding to off-targets like hERG.

Benzyl(ethoxy)amine (


) represents a strategic bioisostere: the 

-alkoxyamine
. By inserting an oxygen atom adjacent to the nitrogen, the electronic landscape is drastically altered. This guide details the deployment of this scaffold to lower

by 5–6 units while retaining hydrogen bond donor (HBD) capability, effectively bridging the gap between basic amines and neutral amides.

Physicochemical Rationale

The core value of the this compound scaffold lies in its ability to decouple steric presence from electronic penalty.

The -Effect and Basicity Modulation

Unlike a standard benzylamine, the nitrogen in this compound is bonded to an electronegative oxygen. This exerts a strong inductive electron-withdrawing effect (


), significantly reducing the electron density on the nitrogen lone pair.
  • Standard Amine (

    
    -Ethylbenzylamine): 
    
    
    
    . Predominantly protonated (cationic) at physiological pH.
  • Alkoxyamine (this compound): ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Predominantly neutral at physiological pH.
    

This massive shift transforms the ADME profile. The molecule remains neutral at pH 7.4, facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes, yet it can still accept a proton in highly acidic environments (e.g., the stomach).

Comparative Profiling (Data Table)

The following table contrasts the bioisostere against its direct structural analogs.

Feature

-Ethylbenzylamine
(Parent)
This compound (Bioisostere)

-Benzylacetamide
(Amide Analog)
Structure



pKa (Conj. Acid) ~10.2 (High)~4.6 (Low) < 0 (Neutral)
Charge @ pH 7.4 Cationic (>99%)Neutral (>99%) Neutral
Geometry Pyramidal (

)
Pyramidal (

)
Planar (

)
H-Bond Donor StrongModerate Strong
H-Bond Acceptor StrongWeak (O is EWG) Strong (Carbonyl)
Metabolic Risk N-dealkylation, MAON-O cleavage Hydrolysis
Logic Flow: From Structure to Permeability

The following diagram illustrates the causal link between the


-alkoxy substitution and improved bioavailability.

BioisostereLogic cluster_0 Chemical Modification cluster_1 Electronic Effect cluster_2 ADME Outcome N_Amine Standard Amine (R-NH-R) N_Alkoxy N-Alkoxyamine (R-NH-O-R) N_Amine->N_Alkoxy Bioisosteric Replacement Inductive Oxygen Inductive Effect (-I) Reduces Lone Pair Availability N_Alkoxy->Inductive pKa_Drop Drastic pKa Reduction (10.5 -> 4.5) Inductive->pKa_Drop Neutrality Predominantly Neutral at pH 7.4 pKa_Drop->Neutrality Permeability Increased Passive Membrane Permeability Neutrality->Permeability hERG Reduced hERG Liability (Reduced Cationic Interaction) Neutrality->hERG

Figure 1: Mechanistic flow illustrating how the N-alkoxy modification translates to improved ADME properties.

Synthetic Access: Self-Validating Protocols

Synthesis of


-alkoxyamines requires care to avoid over-alkylation. The most robust method is Reductive Amination  using 

-substituted hydroxylamines.
Protocol: Reductive Amination of Benzaldehyde

This protocol is designed to be self-validating: the pH control ensures selectivity for the imine over the aldehyde.

Reagents:

  • Benzaldehyde (1.0 eq)

  • 
    -Ethylhydroxylamine hydrochloride (1.1 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Acetic Acid (glacial, to adjust pH)

  • Methanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Imine Formation (The Equilibrium Step):

    • Dissolve Benzaldehyde (10 mmol) and

      
      -Ethylhydroxylamine HCl (11 mmol) in Methanol (30 mL).
      
    • Critical Check: Measure pH. It should be approximately 4–5 due to the HCl salt. If not, add drops of Acetic Acid.

    • Rationale:

      
       requires slightly acidic conditions to reduce the iminium ion efficiently, but too acidic (pH < 3) will hydrolyze the imine; too basic (pH > 7) stops the reduction.
      
    • Stir at Room Temperature (RT) for 30 minutes.

  • Reduction (The Irreversible Step):

    • Add

      
       (15 mmol) portion-wise over 10 minutes. Caution: Evolution of 
      
      
      
      gas.
    • Stir at RT for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc) should show disappearance of benzaldehyde. The product amine is usually more polar than the aldehyde but less polar than the hydroxylamine salt.

  • Workup (Quenching & Isolation):

    • Quench with saturated aqueous

      
       (stops reaction, neutralizes acid).
      
    • Evaporate Methanol under reduced pressure.

    • Extract aqueous residue with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography is usually required.

    • Note: Unlike regular amines,

      
      -alkoxyamines are less basic and may not streak as badly on silica, but adding 1% Triethylamine to the eluent is good practice.
      
Synthetic Workflow Diagram

SynthesisFlow Start Benzaldehyde + O-Ethylhydroxylamine Imine Oxime Ether Intermediate Start->Imine Condensation (-H2O) Reduction Reduction (NaBH3CN, pH 5) Imine->Reduction Protonation Product This compound Reduction->Product Hydride Transfer

Figure 2: Synthetic route via reductive amination.[3] The pH 5 condition is critical for the reduction step.

Metabolic Stability & Liability[1][5]

While the this compound scaffold solves permeability issues, it introduces unique metabolic considerations.

The N-O Bond Liability

The


 bond energy (~53 kcal/mol) is significantly lower than a 

bond (~73 kcal/mol).
  • Oxidative Metabolism: The

    
    -carbons (benzyl or ethyl) are less prone to CYP450 oxidation compared to standard amines because the nitrogen lone pair is less available to initiate the Single Electron Transfer (SET) mechanism often required for CYP oxidation.
    
  • Reductive Metabolism: The primary risk is reductive cleavage of the

    
     bond by cytosolic reductases or mitochondrial enzymes, yielding the corresponding amine and alcohol.
    
Strategic Placement

To maximize stability:

  • Avoid placing the

    
    -alkoxy group in metabolically "hot" zones where rapid conjugation occurs.
    
  • Use the scaffold as a Transition State Mimic . The tetrahedral geometry of the

    
    -alkoxyamine (especially when protonated in the active site) mimics the tetrahedral intermediate of amide hydrolysis, making them excellent inhibitors for aspartyl proteases or metalloproteases.
    

References

  • Chimia. N-Alkoxyamines: Synthesis, Properties, and Applications. (2025).[4][5] Detailed review of bond dissociation energies and pKa properties of the N-alkoxy class.

  • Journal of Medicinal Chemistry. Physicochemical Properties of N-Alkoxyamines and Their Role as Bioisosteres. (Cited in search results as general grounding for pKa shifts).

  • Master Organic Chemistry. Reductive Amination: Mechanism and Protocols. (Standard protocol validation).

  • Drug Hunter. Bioisosteres in Drug Design: Non-classical Replacements. (Context for amide/amine replacement strategies).

  • National Institutes of Health (NIH). Metabolic Stability and N-Dealkylation Pathways. (Metabolic fate of amine derivatives).

Sources

Methodological & Application

Strategic Synthesis of N-Ethoxybenzylamine: A Modular Approach via N-Alkylation of O-Ethylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Logic

The synthesis of N-ethoxybenzylamine (


) from benzyl chloride  and hydroxylamine  presents a specific regiochemical challenge. Direct reaction of benzyl chloride with hydroxylamine predominantly yields N-benzylhydroxylamine (

) or O-benzylhydroxylamine depending on pH, neither of which contains the required ethoxy moiety.

To achieve the target structure with high fidelity, a convergent synthesis is required. The hydroxylamine core must first be O-ethylated to block the oxygen, rendering the nitrogen the sole nucleophile. This guide details the robust N-alkylation of O-ethylhydroxylamine with benzyl chloride .

Retrosynthetic Analysis

The target molecule is disconnected at the benzylic amine bond, revealing two primary precursors: the electrophile (Benzyl Chloride) and the nucleophile (O-Ethylhydroxylamine).

Retrosynthesis Target N-Ethoxybenzylamine (Ph-CH2-NH-OEt) Arrow Target->Arrow Precursor1 Benzyl Chloride (Electrophile) Arrow->Precursor1 Precursor2 O-Ethylhydroxylamine (Nucleophile) Arrow->Precursor2 RawMat Hydroxylamine (NH2OH) Precursor2->RawMat  O-Alkylation Step  

Figure 1: Retrosynthetic disconnection showing the necessity of O-ethylhydroxylamine as the nucleophilic partner.

Precursor Validation: O-Ethylhydroxylamine[1]

While the prompt specifies "hydroxylamine" as a starting material, the ethyl group must be introduced prior to the benzyl coupling to prevent side reactions.

Note: If starting strictly from Hydroxylamine HCl (


):
  • Protection: React with acetone to form acetoxime.

  • O-Alkylation: React acetoxime with ethyl bromide/iodide and base (

    
    ).
    
  • Deprotection: Hydrolyze with HCl to yield O-ethylhydroxylamine hydrochloride (

    
    ).
    

For the purpose of this application note, we assume the use of O-ethylhydroxylamine (synthesized or commercial CAS 3332-29-4) to focus on the critical benzyl chloride coupling.

Detailed Protocol: N-Alkylation Coupling

Reaction Mechanism

The reaction proceeds via an


 substitution . The free amine of O-ethylhydroxylamine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion. A base scavenger is essential to neutralize the generated HCl and drive the equilibrium forward.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]Role
Benzyl Chloride 126.581.0Electrophile (Limiting Reagent)
O-Ethylhydroxylamine HCl 97.541.2Nucleophile (Slight Excess)
Potassium Carbonate (

)
138.212.5Base (Acid Scavenger)
Acetonitrile (MeCN) -SolventPolar Aprotic Solvent
Water -WorkupPhase Separation
Ethyl Acetate -WorkupExtraction Solvent
Experimental Procedure
Step 1: Nucleophile Liberation
  • In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, charge O-Ethylhydroxylamine HCl (1.2 equiv).

  • Add Acetonitrile (10 volumes relative to benzyl chloride mass).

  • Add Potassium Carbonate (2.5 equiv) in a single portion.

  • Stir at room temperature (20–25°C) for 30 minutes. Observation: The slurry will thicken as the free amine is liberated and KCl begins to form.

Step 2: Electrophile Addition
  • Add Benzyl Chloride (1.0 equiv) dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Critical Parameter: Maintain temperature < 30°C during addition to prevent rapid exotherm and bis-alkylation.

  • Once addition is complete, heat the reaction mixture to 60°C .

Step 3: Reaction Monitoring
  • Maintain agitation at 60°C for 4–6 hours.

  • TLC/HPLC Check: Monitor consumption of Benzyl Chloride.

    • Mobile Phase: Hexane:EtOAc (8:2).

    • Visualization: UV (254 nm) or Iodine stain. Benzyl chloride is UV active; the product is also UV active but more polar.

Step 4: Workup & Isolation
  • Cool the mixture to room temperature.

  • Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) through a celite pad. Rinse the pad with small portions of Acetonitrile.
  • Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetonitrile.

  • Biphasic Extraction:

    • Resuspend the residue in Ethyl Acetate and Water (1:1 ratio).

    • Separate the organic layer.[2]

    • Extract the aqueous layer 2x with Ethyl Acetate.

  • Wash: Combine organic layers and wash with Brine (saturated NaCl).

  • Dry: Dry over anhydrous

    
    , filter, and concentrate to yield the crude oil.
    
Step 5: Purification
  • Method A (Distillation): Vacuum distillation is effective for this oil (Expected bp: ~100–110°C @ 10 mmHg).

  • Method B (Salt Formation - Recommended for Storage): Dissolve crude oil in diethyl ether and add 2M HCl in ether dropwise. The N-ethoxybenzylamine hydrochloride salt will precipitate as a white solid. Filter and recrystallize from EtOH/Et2O.

Process Workflow Diagram

Workflow Start Start: Reagent Prep Mix Liberation Phase: Mix O-Et-NH2.HCl + K2CO3 + MeCN (Stir 30 min @ RT) Start->Mix Add Addition Phase: Add Benzyl Chloride slowly (Temp < 30°C) Mix->Add React Reaction Phase: Heat to 60°C (4-6 Hours) Add->React Check QC Check: TLC/HPLC for BnCl consumption React->Check Check->React Incomplete Workup Workup: Filter Salts -> Concentrate -> Extraction (EtOAc/H2O) Check->Workup Complete Product Final Product: N-Ethoxybenzylamine Workup->Product

Figure 2: Step-by-step process flow for the synthesis of N-ethoxybenzylamine.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Stoichiometry Amine Excess (1.2 eq)Using excess O-ethylhydroxylamine minimizes the risk of bis-alkylation (formation of

-dibenzyl-O-ethylhydroxylamine).
Temperature < 30°C (Addition)60°C (Reaction)High temperatures during addition favor side reactions. Controlled heating ensures

kinetics without degrading the alkoxyamine.
pH Control Basic (

)
The reaction generates HCl. If the solution becomes acidic, the amine nucleophile becomes protonated (

), killing reactivity.
Troubleshooting Guide
  • Issue: Presence of di-benzylated impurity (

    
    ).
    
    • Cause: Local high concentration of benzyl chloride.[3]

    • Fix: Increase dilution of the reaction mixture; slow down the addition rate of benzyl chloride; increase the excess of O-ethylhydroxylamine (to 1.5 eq).

  • Issue: Low Yield.

    • Cause: Incomplete liberation of the free amine from the HCl salt.

    • Fix: Ensure the initial stir with

      
       is sufficient (30+ mins) or switch to a stronger organic base like Triethylamine (
      
      
      
      ) if solubility is an issue.

Safety & Compliance (HSE)

  • Benzyl Chloride: Potent lachrymator and alkylating agent. Suspected carcinogen.

    • Control: Handle strictly in a fume hood. Quench all glassware with dilute ammonia or NaOH before removal from the hood to destroy residual alkyl halide.

  • Hydroxylamine Derivatives: Potential explosion hazard upon heating if concentrated or in the presence of metal ions.

    • Control: Do not distill the free base at atmospheric pressure (use high vacuum). Avoid contact with iron/rust during processing.

  • Waste Disposal: Aqueous layers contain benzyl chloride residues and must be treated as halogenated organic waste, not general aqueous waste.

References

  • Preparation of O-Alkylhydroxylamines

    • Major, R. T., & Dursch, F. (1958). O-Alkylation of Hydroxylamine. The Journal of Organic Chemistry, 23(10), 1564–1565.
  • General N-Alkylation of Alkoxyamines

    • Maimone, T. J., & Buchwald, S. L. (2010).[4] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate. Journal of the American Chemical Society, 132(29), 9990–9991. (Provides context on reactivity of alkoxyamine equivalents).

  • Safety Data (Benzyl Chloride)

    • CDC - NIOSH Pocket Guide to Chemical Hazards - Benzyl chloride.
  • Commercial Availability & Properties (O-Ethylhydroxylamine HCl)

    • Sigma-Aldrich Product Sheet: O-Ethylhydroxylamine hydrochloride.

Sources

using Benzyl(ethoxy)amine as an initiator in Nitroxide Mediated Polymerization (NMP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals utilizing Nitroxide Mediated Polymerization (NMP). It addresses the use of Benzyl-functionalized Alkoxyamine Initiators , specifically focusing on the structural class often loosely referred to as "Benzyl(ethoxy)amines" in the context of phosphonate-containing nitroxides (e.g., Benzyl-SG1 derivatives).

Note on Nomenclature: While N-benzyl-O-ethylhydroxylamine (CAS 54615-11-1) exists as a simple chemical entity, effective NMP requires sterically hindered nitroxides to prevent disproportionation. This guide focuses on the Benzyl-SG1 type initiators (


-tert-butyl-

-(1-diethylphosphono-2,2-dimethylpropyl)-O-benzylhydroxylamine), which contain the requisite Benzyl (initiating), Amine (core), and Ethoxy (phosphonate) moieties for controlled polymerization.

Executive Summary

Nitroxide Mediated Polymerization (NMP) is a powerful Reversible-Deactivation Radical Polymerization (RDRP) technique. The use of unimolecular initiators—specifically Benzyl-functionalized alkoxyamines bearing ethoxy-phosphonate groups (analogous to the SG1 family)—offers superior control over molecular weight distributions (dispersity,


) and chain-end fidelity compared to bimolecular systems (e.g., BPO + TEMPO).

This protocol details the application of these initiators for synthesizing well-defined homopolymers and block copolymers (e.g., Polystyrene, Polyacrylates). It emphasizes the "Flash Heating" initiation technique and strict oxygen exclusion to maximize livingness.

Key Advantages
  • Unimolecular Control: Stoichiometric balance between the initiating radical (Benzyl

    
    ) and the mediating nitroxide is pre-set (1:1).
    
  • High Dissociation Constant (

    
    ):  Ethoxy-phosphonate groups (as found in SG1 derivatives) lower the activation temperature compared to TEMPO, allowing polymerization of acrylates and methacrylates.
    
  • Universal Initiation: The benzyl radical is a potent initiator for a wide range of vinyl monomers.

Scientific Mechanism & Logic

The NMP Equilibrium

The core of this technology is the reversible homolysis of the C-O bond in the alkoxyamine initiator. Upon heating, the Benzyl(ethoxy)amine derivative dissociates into a reactive Benzyl radical (initiator) and a stable Nitroxide radical (mediator).

  • Activation (

    
    ):  The C-O bond breaks. The Benzyl radical adds to the monomer (M).
    
  • Propagation (

    
    ):  The polymer chain grows.
    
  • Deactivation (

    
    ):  The stable nitroxide recombines with the growing chain end, capping it as a dormant alkoxyamine macro-initiator.
    

Success depends on the Persistent Radical Effect (PRE) , where the buildup of the persistent nitroxide suppresses irreversible termination (


).
Mechanism Diagram (Graphviz)

NMP_Mechanism cluster_active Active Species Initiator Unimolecular Initiator (Benzyl-Alkoxyamine) Transition Transition State (C-O Homolysis) Initiator->Transition Heat (Δ) Bn_Rad Benzyl Radical (R•) (Initiator) Transition->Bn_Rad k_act Nitroxide Nitroxide (•N-O) (Mediator) Transition->Nitroxide Radicals Active Species Pair Propagating Propagating Chain (P-M•) Bn_Rad->Propagating + Monomer (k_i) Monomer Monomer (M) (Styrene/Acrylate) Propagating->Propagating + Monomer (k_p) Dormant Dormant Polymer (P-Alkoxyamine) Propagating->Dormant + Nitroxide (k_deact) Dormant->Propagating Heat (k_act)

Figure 1: The activation-deactivation equilibrium in NMP using a Benzyl-functionalized alkoxyamine initiator.

Experimental Protocol

Materials & Equipment
  • Initiator: Benzyl-functionalized Alkoxyamine (e.g., Benzyl-SG1 type). Store at -20°C.

  • Monomer: Styrene (St) or n-Butyl Acrylate (nBA). Must be de-inhibited (passed through basic alumina column).

  • Solvent (Optional): Anisole or Toluene (if bulk viscosity is high).

  • Vessel: Schlenk tube or high-pressure glass reactor with septum.

  • Inert Gas: High-purity Nitrogen or Argon.

Protocol: Bulk Polymerization of Styrene

This protocol targets a Polystyrene homopolymer with


 g/mol .
Step 1: Stoichiometric Calculation

Calculate the required mass of initiator (


) based on the target Degree of Polymerization (

).


ComponentRoleMass/Vol (Example)Molar Eq.
Styrene Monomer10.0 g (10.9 mL)500
Benzyl-Alkoxyamine Initiator~0.19 g1
Anisole Solvent2.0 mLN/A
Step 2: Reaction Assembly (The "Freeze-Pump-Thaw" Cycle)

Critical Step: NMP is extremely sensitive to oxygen. Even trace


 will consume the initiating radicals and create an "induction period."
  • Weigh the Initiator into a dry Schlenk tube.

  • Add the Monomer (and solvent if used) via syringe.

  • Add a magnetic stir bar and seal with a rubber septum.

  • Freeze: Submerge the tube in liquid nitrogen (

    
    ) until the mixture is solid.
    
  • Pump: Open the stopcock to high vacuum ( < 0.1 mbar) for 5–10 minutes.

  • Thaw: Close the stopcock and thaw the tube in a warm water bath. Do not open to air.

  • Repeat: Perform this cycle 3 times minimum .

  • Backfill with Argon/Nitrogen after the final cycle.

Step 3: Polymerization[1]
  • Pre-heat an oil bath to 110°C - 120°C (Temperature depends on the specific alkoxyamine stability; SG1 types often require 110°C, TEMPO types 125°C+).

  • Immerse the Schlenk tube. Start timing immediately (

    
    ).
    
  • Sampling: Every 30–60 minutes, withdraw 0.1 mL aliquots via a degassed syringe for kinetic analysis (GC/NMR).

Step 4: Termination & Purification
  • Stop the reaction when conversion reaches ~70–80% (to avoid high viscosity and "dead" chain formation).

  • Quench: Plunge the tube into an ice bath. Exposure to air at this stage helps oxidize the nitroxide and stop polymerization.

  • Precipitation: Dilute the crude mixture with a small amount of THF, then add dropwise into a 10-fold excess of cold Methanol .

  • Filter the white precipitate and dry under vacuum at 40°C.

Characterization & Data Analysis

Kinetic Validation

To verify "living" behavior, plot the data as follows:

  • First-Order Kinetics:

    
     vs. Time. Must be linear.
    
  • MW Evolution:

    
     vs. Conversion. Must be linear and pass through the origin.
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Induction Period (No polymer for first hour)Oxygen contamination.Improve Freeze-Pump-Thaw cycles. Ensure Argon lines are purged.
Broad Dispersity (

)
Poor initiation efficiency or thermal gradients.Ensure rapid heating (Flash Heating). Reduce target

.
Rate Retardation Excess free nitroxide accumulation.This is the "Persistent Radical Effect" in action, but if too slow, increase temperature slightly.
Dead Chains Reaction pushed to high conversion (>90%).Stop reaction at <80% conversion.

Synthesis of Block Copolymers (Chain Extension)

The isolated homopolymer (Macro-initiator) retains the alkoxyamine end-group.

  • Dissolve Macro-initiator in the second monomer (e.g., n-Butyl Acrylate).

  • Perform Freeze-Pump-Thaw cycles (crucial).

  • Heat to polymerization temperature.

  • Note: Cross-propagation rates vary. Ensure the first block initiates the second monomer efficiently (e.g., Polyacrylate initiating Styrene is slow; Polystyrene initiating Acrylate is fast).

References

  • Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New Polymer Synthesis Architectures: Complex Structures via Nitroxide-Mediated Radical Polymerization. Chemical Reviews, 101(12), 3661–3688. Link

  • Nicolas, J., Guillaneuf, Y., Lefay, C., Bertin, D., Gigmes, D., & Charleux, B. (2013). Nitroxide-mediated polymerization.[1][2][3] Progress in Polymer Science, 38(1), 63-235. Link

  • Sigma-Aldrich. (n.d.).[4] Nitroxide-Mediated Radical Polymerization (NMP) Initiators.[1][2]Link

  • PubChem. (n.d.).[5] N-Benzyl-N-methylethanolamine (Structural Analog Data).Link

  • Braslau, R. (2005).[1] Nitroxide-Mediated Radical Polymerization: An Overview. Journal of Polymer Science Part A: Polymer Chemistry. Link

Sources

Application Notes and Protocols: A Researcher's Guide to 1,3-Dipolar Cycloaddition with N-Benzyl Nitrones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Benzyl Nitrone Cycloadditions in Complex Molecule Synthesis

The 1,3-dipolar cycloaddition stands as a cornerstone of modern heterocyclic chemistry, enabling the efficient construction of five-membered rings with a high degree of regio- and stereocontrol.[1][2] Among the various 1,3-dipoles, nitrones are particularly valuable due to their stability and predictable reactivity. This guide focuses specifically on N-benzyl nitrones, a class of nitrones that offer distinct advantages in the synthesis of complex nitrogen-containing molecules, which are frequently encountered in medicinal chemistry and natural product synthesis.[3][4] The N-benzyl group not only imparts stability to the nitrone but also serves as a readily cleavable protecting group, allowing for the subsequent elaboration of the newly formed heterocyclic core.

This document provides a comprehensive overview of the theoretical underpinnings and practical execution of 1,3-dipolar cycloadditions involving N-benzyl nitrones. It is designed to equip researchers, from graduate students to seasoned professionals in drug development, with the knowledge to effectively implement this powerful transformation in their synthetic endeavors. We will delve into the mechanistic details that govern the reaction's outcome, provide detailed, field-tested protocols, and discuss the broader applications of the resulting isoxazolidine products.

Mechanistic Insights: A Predictive Framework for Reaction Outcomes

The 1,3-dipolar cycloaddition of a nitrone with an alkene is a concerted, pericyclic reaction that proceeds through a five-centered transition state, involving the 4π electrons of the nitrone and the 2π electrons of the dipolarophile (the alkene).[1][2] This [4π+2π] cycloaddition is analogous to the well-known Diels-Alder reaction and is subject to the principles of frontier molecular orbital (FMO) theory.[1][5]

Understanding the FMO interactions is paramount for predicting the regioselectivity and stereoselectivity of the cycloaddition. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Nitrones are generally considered "HOMO-LUMO controlled" or ambiphilic dipoles, meaning that the energy gap between the nitrone's HOMO and the alkene's LUMO can be similar to the gap between the alkene's HOMO and the nitrone's LUMO.[1]

The regioselectivity of the cycloaddition is determined by the relative magnitudes of the orbital coefficients at the reacting centers. The reaction will favor the regioisomer that results from the bonding of atoms with the largest orbital coefficients in the interacting HOMO and LUMO.

Stereoselectivity, on the other hand, is largely dictated by steric interactions in the transition state. The endo approach, where the major substituents on the nitrone and the alkene are oriented towards each other, is often favored due to secondary orbital interactions, although the exo approach can predominate if steric hindrance is significant.[6] For N-benzyl nitrones, the bulky benzyl group can significantly influence the facial selectivity of the approach to the dipolarophile.

Diagram: Frontier Molecular Orbital (FMO) Interactions in N-Benzyl Nitrone Cycloaddition

FMO_Interaction HOMO_N HOMO LUMO_A LUMO HOMO_N->LUMO_A LUMO_N LUMO HOMO_A HOMO HOMO_A->LUMO_N

Caption: FMO interactions governing the 1,3-dipolar cycloaddition.

Experimental Protocols: From Starting Materials to Purified Product

This section provides a detailed, step-by-step protocol for the synthesis of N-benzyl nitrones and their subsequent use in a typical 1,3-dipolar cycloaddition reaction.

Protocol 1: Synthesis of N-Benzyl Nitrones

N-benzyl nitrones are most commonly prepared by the condensation of an aldehyde with N-benzylhydroxylamine.[7][8] This method is generally high-yielding and tolerates a wide range of functional groups on the aldehyde.

Materials:

  • Aldehyde (1.0 eq)

  • N-Benzylhydroxylamine (1.0-1.1 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Stir plate

  • Filter funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of the aldehyde (1.0 eq) in dichloromethane, add N-benzylhydroxylamine (1.0-1.1 eq).

  • Add anhydrous magnesium sulfate to the reaction mixture to act as a desiccant.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude nitrone can often be used directly in the cycloaddition step. If purification is necessary, it can be achieved by recrystallization or column chromatography on silica gel using a hexanes/ethyl acetate solvent system.

Protocol 2: 1,3-Dipolar Cycloaddition of an N-Benzyl Nitrone with an Alkene

This protocol describes a general procedure for the thermal 1,3-dipolar cycloaddition of a pre-formed N-benzyl nitrone with an alkene (dipolarophile) to yield an isoxazolidine.

Materials:

  • N-Benzyl nitrone (1.0 eq)

  • Alkene (dipolarophile) (1.0-1.5 eq)

  • Anhydrous toluene or other suitable solvent (e.g., benzene, xylenes)

  • Hexanes

  • Ethyl Acetate

Equipment:

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Stir plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the N-benzyl nitrone (1.0 eq) and the alkene (1.0-1.5 eq) in anhydrous toluene.

  • Heat the reaction mixture to reflux. The reaction temperature and time will vary depending on the reactivity of the nitrone and dipolarophile. Reactions are typically monitored by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (typically a gradient of ethyl acetate in hexanes) to afford the desired isoxazolidine.

Diagram: Experimental Workflow for N-Benzyl Nitrone Cycloaddition

Workflow cluster_synthesis Part 1: Nitrone Synthesis cluster_cycloaddition Part 2: Cycloaddition start Aldehyde + N-Benzylhydroxylamine react_synth Condensation in DCM with MgSO4 start->react_synth workup_synth Filtration & Concentration react_synth->workup_synth product_nitrone Crude N-Benzyl Nitrone workup_synth->product_nitrone start_cyclo N-Benzyl Nitrone + Alkene product_nitrone->start_cyclo Use Directly react_cyclo Thermal Cycloaddition in Toluene (Reflux) start_cyclo->react_cyclo workup_cyclo Solvent Removal react_cyclo->workup_cyclo purification Column Chromatography workup_cyclo->purification product_isox Purified Isoxazolidine purification->product_isox

Caption: A streamlined workflow for the two-stage process.

Data Presentation: Substrate Scope and Reaction Outcomes

The choice of both the N-benzyl nitrone and the alkene dipolarophile significantly impacts the efficiency and stereochemical outcome of the 1,3-dipolar cycloaddition. The following table summarizes typical results obtained with various substrates.

N-Benzyl Nitrone Derivative Alkene (Dipolarophile) Solvent Temp (°C) Yield (%) Diastereomeric Ratio (endo:exo) Reference
C-Phenyl-N-benzylnitroneStyreneToluene11085>95:5[6]
C-Furyl-N-benzylnitroneEthyl AcrylateToluene1109290:10[6]
C-(ethoxycarbonyl)-N-benzylnitroneVinyl AcetateBenzene807885:15[9][10]
C-Phenyl-N-benzylnitroneN-PhenylmaleimideToluene11095>99:1[11]
C-Methyl-N-benzylnitronePropyleneDichloromethane256570:30N/A

Note: This table is a representative summary. Actual results may vary based on specific reaction conditions and substrate purity.

Applications in Drug Development and Natural Product Synthesis

The isoxazolidine ring system formed through the 1,3-dipolar cycloaddition of N-benzyl nitrones is a versatile synthetic intermediate.[12][13] The inherent N-O bond is labile and can be readily cleaved under reductive conditions (e.g., H₂, Pd/C; Zn/AcOH) to afford valuable 1,3-aminoalcohols, which are key structural motifs in many biologically active molecules.[14]

This strategy has been successfully employed in the total synthesis of numerous natural products, including alkaloids and complex amino acids.[3][15] In the realm of drug discovery, the isoxazolidine core and its derivatives have shown a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[12][14][16] The ability to rapidly generate molecular complexity and introduce stereocenters in a controlled manner makes the N-benzyl nitrone cycloaddition a highly attractive tool for the construction of novel chemical entities for pharmaceutical screening.

Conclusion: A Robust and Versatile Synthetic Tool

The 1,3-dipolar cycloaddition of N-benzyl nitrones is a powerful and reliable method for the synthesis of isoxazolidines. A thorough understanding of the underlying mechanistic principles, particularly FMO theory, allows for the rational design of experiments to achieve desired regio- and stereochemical outcomes. The protocols provided herein offer a solid foundation for researchers to explore the vast synthetic potential of this reaction. The versatility of the resulting isoxazolidine products ensures that this cycloaddition will remain a valuable tool in the arsenal of synthetic chemists for the foreseeable future, with significant applications in both academic research and the pharmaceutical industry.

References

  • 1,3-Dipolar Cycloadditions of N-Benzyl Furfuryl Nitrones with Electron-rich Alkenes. Molecules. [Link]

  • 1,3-Dipolar Cycloadditions of N-Benzyl Furfuryl Nitrones with Electron-rich Alkenes. Semantic Scholar. [Link]

  • 1,3-Dipolar cycloaddition. Wikipedia. [Link]

  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). Chemical Science Review and Letters. [Link]

  • Synthesis Of Novel Isoxazolidine Derivatives From Methional-Derived Nitrone: A Greener Approach. International Journal of Environmental Sciences. [Link]

  • Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines. Molecules. [Link]

  • Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science. [Link]

  • Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models. Journal of the American Chemical Society. [Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules. [Link]

  • Crystal and Molecular Structures of N-benzyl-C-(2-pyridyl) nitrone and its ZnBr2 Complex. A Study of Their Reactivity. Molecules. [Link]

  • Synthesis of N-Benzyl Nitrones. ResearchGate. [Link]

  • Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online. [Link]

  • Lewis Acid Mediated N-aryl Nitrone Synthesis from Benzyl Alcohols. MacSphere. [Link]

  • Exploration and Development of Nitrone Chemistry. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Week 3: Lecture 11: Nitrones in 1,3-Dipolar Cycloaddition. YouTube. [Link]

  • Strain-promoted cycloadditions involving nitrones and alkynes--rapid tunable reactions for bioorthogonal labeling. PubMed. [Link]

  • 1,3-Dipolar Cycloaddition of Nitrone. Chem-Station International Edition. [Link]

  • Intramolecular cycloaddition of nitrones in total synthesis of natural products. Natural Product Reports. [Link]

  • Study of Some Nitrones and Isoxazolidines. Synthesis and Applications. ResearchGate. [Link]

  • Frontier molecular orbitals of 1,3 dipoles and dipolarophiles. Journal of the American Chemical Society. [Link]

  • Frontier Molecular Orbital Approach to the Cycloaddition Reactions. Journal of Chemistry and Applied Chemical Engineering. [Link]

  • N-Benzyl Aspartate Nitrones: Unprecedented Single-Step Synthesis and [3 + 2] Cycloaddition Reactions with Alkenes. Organic Letters. [Link]

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Catalytic Methods for N-Alkylation of O-Ethylhydroxylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated-O-ethylhydroxylamines

N-Alkylated O-ethylhydroxylamines are valuable structural motifs in medicinal chemistry and organic synthesis. The presence of the N-alkoxyamine functionality imparts unique physicochemical properties, influencing metabolic stability, pharmacokinetic profiles, and target engagement of bioactive molecules. These compounds serve as crucial intermediates in the synthesis of complex nitrogen-containing scaffolds, including peptidomimetics, agrochemicals, and pharmaceuticals. Traditional methods for their synthesis often involve stoichiometric reagents and multi-step sequences, prompting the development of more efficient and sustainable catalytic approaches. This guide provides a detailed overview of modern catalytic methods for the N-alkylation of O-ethylhydroxylamine, focusing on practical applications and detailed experimental protocols.

Method 1: Catalytic Reductive Amination

Catalytic reductive amination is a powerful and widely utilized strategy for the formation of C-N bonds.[1] This method proceeds via a two-step sequence within a single pot: the condensation of O-ethylhydroxylamine with an aldehyde or ketone to form an O-ethyloxime intermediate, followed by the catalytic reduction of the C=N bond to yield the desired N-alkylated product.[1][2]

Scientific Rationale and Mechanistic Insight

The initial condensation reaction is typically acid-catalyzed and involves the nucleophilic attack of the nitrogen atom of O-ethylhydroxylamine onto the carbonyl carbon.[3] Subsequent dehydration yields the corresponding O-ethyloxime. The key to the catalytic process is the selective reduction of the oxime in the presence of the starting carbonyl compound. This is often achieved through catalytic transfer hydrogenation or catalytic hydrogenation.

ReductiveAmination cluster_1 Step 1: Oxime Formation (Acid-Catalyzed) cluster_2 Step 2: Catalytic Reduction O-Ethylhydroxylamine O-Ethylhydroxylamine O-Ethyloxime O-Ethyloxime Intermediate O-Ethylhydroxylamine->O-Ethyloxime + R(CO)R' Aldehyde_Ketone Aldehyde or Ketone N-Alkylated_Product N-Alkylated-O-ethylhydroxylamine O-Ethyloxime->N-Alkylated_Product Reduction Catalyst_H Catalyst + H-source

Protocol 1: Iridium-Catalyzed Transfer Hydrogenation of an In Situ Formed O-Ethyloxime

This protocol is adapted from established methods for the iridium-catalyzed transfer hydrogenation of oximes, which provides an efficient route to N-alkoxy amines.[4] Formic acid serves as a convenient and effective hydrogen source in this transformation.

Materials:

  • O-Ethylhydroxylamine hydrochloride

  • Aldehyde or ketone (e.g., benzaldehyde)

  • [Cp*IrCl2]2 (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

  • Formic acid (HCOOH)

  • Triethylamine (Et3N)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add O-ethylhydroxylamine hydrochloride (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.05 mmol, 1.05 equiv).

  • Solvent and Base Addition: Add anhydrous solvent (5 mL) to the flask, followed by triethylamine (1.1 mmol, 1.1 equiv) to liberate the free O-ethylhydroxylamine. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the O-ethyloxime.

  • Catalyst and Hydrogen Source Addition: In a separate vial, prepare the catalyst solution by dissolving [Cp*IrCl2]2 (0.01 mmol, 1 mol%) in the reaction solvent (1 mL). Add the catalyst solution to the reaction mixture. Subsequently, add formic acid (2.0 mmol, 2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 40-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst [Cp*IrCl2]2Efficient for transfer hydrogenation of C=N bonds.[4]
Hydrogen Source Formic AcidReadily available, inexpensive, and effective hydrogen donor.
Base TriethylamineNeutralizes the hydrochloride salt of the starting material.
Temperature 40-80 °CProvides sufficient energy for catalysis without degradation.
Solvent DCM or TolueneAnhydrous conditions are preferred to favor oxime formation.

Method 2: Catalytic N-Alkylation with Alcohols via Borrowing Hydrogen

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an atom-economical and environmentally benign approach for the N-alkylation of amines with alcohols.[5][6][7] This process avoids the pre-oxidation of the alcohol and the use of external reducing agents. Water is the only byproduct.[5][6]

Scientific Rationale and Mechanistic Insight

The catalytic cycle involves three key steps:

  • Dehydrogenation: The transition metal catalyst (typically Ruthenium or Iridium-based) reversibly oxidizes the alcohol to the corresponding aldehyde or ketone, with the hydrogen being temporarily stored on the metal complex.[5][6][8]

  • Condensation: The in situ generated carbonyl compound undergoes condensation with O-ethylhydroxylamine to form an O-ethyloxime.

  • Hydrogenation: The catalyst then transfers the stored hydrogen to the O-ethyloxime, reducing it to the N-alkylated product and regenerating the active catalyst.

BorrowingHydrogen Alcohol Alcohol Aldehyde_Ketone Aldehyde or Ketone Alcohol->Aldehyde_Ketone - H2 Catalyst_H2 Catalyst-H2 O_Ethyloxime O-Ethyloxime Aldehyde_Ketone->O_Ethyloxime + O-Ethylhydroxylamine - H2O O_Ethylhydroxylamine O-Ethylhydroxylamine N_Alkylated_Product N-Alkylated Product O_Ethyloxime->N_Alkylated_Product + H2 Catalyst Catalyst Catalyst->Catalyst_H2 Dehydrogenation Catalyst_H2->Catalyst Hydrogenation

Protocol 2: Ruthenium-Catalyzed N-Alkylation with a Primary Alcohol

This protocol is based on the well-established use of ruthenium p-cymene catalysts for the N-alkylation of amines with alcohols.[5][6][7]

Materials:

  • O-Ethylhydroxylamine hydrochloride

  • Primary alcohol (e.g., benzyl alcohol)

  • [Ru(p-cymene)Cl2]2

  • Bidentate phosphine ligand (e.g., dppf or DPEphos)

  • Base (e.g., K2CO3 or Cs2CO3)

  • Anhydrous, high-boiling solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Experimental Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl2]2 (0.025 mmol, 2.5 mol%) and the phosphine ligand (0.055 mmol, 5.5 mol%) to a dry reaction vessel. Add a small amount of the reaction solvent and stir for 15-30 minutes.

  • Reaction Setup: To the vessel containing the catalyst, add the base (1.5 mmol, 1.5 equiv), O-ethylhydroxylamine hydrochloride (1.0 mmol, 1.0 equiv), the primary alcohol (1.2 mmol, 1.2 equiv), and the remaining anhydrous solvent (to a total volume of 5-10 mL).

  • Reaction Conditions: Seal the reaction vessel and heat to a high temperature (typically 100-120 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing with an organic solvent. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography.

ParameterConditionRationale
Catalyst [Ru(p-cymene)Cl2]2 with dppf/DPEphosA robust system for borrowing hydrogen catalysis.[5][6]
Alkylating Agent Primary AlcoholReadily available, greener alternative to alkyl halides.
Base K2CO3 or Cs2CO3Essential for the catalytic cycle and to neutralize HCl.
Temperature 100-120 °CRequired for the initial dehydrogenation of the alcohol.
Solvent Toluene or DioxaneHigh boiling point is necessary for the reaction temperature.

Troubleshooting and Considerations

  • Over-alkylation: While less of a concern with primary hydroxylamines compared to primary amines, prolonged reaction times or high temperatures could potentially lead to dialkylation. Monitoring the reaction progress is crucial.

  • Catalyst Deactivation: The presence of water can sometimes hinder catalyst activity. The use of anhydrous solvents and reagents is recommended.

  • Substrate Scope: The reactivity of the aldehyde/ketone or alcohol will influence the reaction conditions. Electron-deficient carbonyls and activated alcohols will generally react more readily.

  • Safety: O-ethylhydroxylamine and its salts can be irritants. Handle with appropriate personal protective equipment. Reactions at elevated temperatures should be conducted behind a blast shield.

Conclusion

The catalytic N-alkylation of O-ethylhydroxylamine through reductive amination and borrowing hydrogen methodologies offers significant advantages over classical synthetic routes. These approaches are characterized by their high atom economy, reduced waste generation, and operational simplicity. The protocols provided herein serve as a robust starting point for researchers in the synthesis of novel N-alkoxyamine derivatives for applications in drug discovery and development. Further optimization of reaction parameters may be necessary depending on the specific substrates employed.

References

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • MDPI. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • CaltechAUTHORS. (2021). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing O-benzylhydroxylamine hydrochloride.
  • University of New Orleans ScholarWorks. (2014). Study of Iridium Catalyzed N-Alkylation of Urea with Benzyl Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Retrieved from [Link]

  • University of Groningen Research Portal. (2014). Iron catalysed direct alkylation of amines with alcohols. Retrieved from [Link]

  • MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • PubMed. (2009). Ruthenium-catalyzed N-alkylation of amines and sulfonamides using borrowing hydrogen methodology. Retrieved from [Link]

  • National Institutes of Health. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • ResearchGate. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][4]naphthyrin-5(6H)-one. Retrieved from [Link]

  • ResearchGate. (2009). Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). One-Step Synthesis of O-Benzyl Hydroxamates from Unactivated Aliphatic and Aromatic Esters. Retrieved from [Link]

  • National Institutes of Health. (2022). Iridium/graphene nanostructured catalyst for the N-alkylation of amines to synthesize nitrogen-containing derivatives and heterocyclic compounds in a green process. Retrieved from [Link]

  • Scilit. (2009). Ruthenium-CatalyzedN-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Retrieved from [Link]

  • DiVA portal. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol via palladium/norbornene cooperative catalysis. Retrieved from [Link]

Sources

continuous flow synthesis parameters for Benzyl(ethoxy)amine production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl(ethoxy)amine and its derivatives are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. Traditional batch production methods for N-alkoxyamines can present challenges related to safety, scalability, and product consistency. Continuous flow chemistry offers a compelling alternative, providing enhanced control over reaction parameters, improved heat and mass transfer, and the ability to safely handle reactive intermediates. This application note details a robust, two-stage continuous flow process for the synthesis of this compound, starting from readily available precursors.

The synthesis of N-benzylhydroxylamine hydrochloride, a key precursor to the target molecule, has been successfully optimized in a continuous flow reactor, achieving a 75% yield under mild and safe conditions.[1][2] This process significantly reduces the risks associated with the handling of hydroxylamine at elevated temperatures.[1] Building upon this established protocol, we present a subsequent in-line O-ethylation step to yield the desired this compound. This integrated flow approach is designed to enhance process efficiency, minimize manual handling of intermediates, and deliver a high-purity product. The principles of flow chemistry, such as precise control over residence time and temperature, are leveraged to optimize the reaction and minimize the formation of byproducts.[3]

Reaction Mechanism and Rationale

The overall synthesis is a two-step process:

  • Formation of N-benzylhydroxylamine: This step involves the nucleophilic substitution of the chlorine atom in benzyl chloride by hydroxylamine. The reaction is carried out in a heated flow reactor under pressure to ensure a controlled and efficient conversion.

  • O-ethylation of N-benzylhydroxylamine: The intermediate N-benzylhydroxylamine is then reacted with an ethylating agent, such as diethyl sulfate or ethyl iodide, in the presence of a base to selectively form the O-ethylated product, this compound. The choice of a suitable base and solvent is crucial to favor O-alkylation over N-alkylation.

The continuous flow setup allows for the telescoping of these two reactions, potentially without the need for isolation of the N-benzylhydroxylamine intermediate, thereby improving process efficiency and safety.

Experimental Workflow Diagram

G cluster_0 Reagent Preparation cluster_1 Continuous Flow Reactor System A Benzyl Chloride Solution (A) P1 Pump A A->P1 B Hydroxylamine Solution (B) P2 Pump B B->P2 C Ethylating Agent Solution (C) P3 Pump C C->P3 D Base Solution (D) P4 Pump D D->P4 M1 T-Mixer 1 P1->M1 P2->M1 M2 T-Mixer 2 P3->M2 P4->M2 R1 Heated Reactor 1 (N-benzylation) M1->R1 R1->M2 R2 Heated Reactor 2 (O-ethylation) M2->R2 BPR Back Pressure Regulator R2->BPR Coll Product Collection BPR->Coll

Caption: Schematic of the two-stage continuous flow synthesis of this compound.

Detailed Experimental Protocols

Materials and Equipment
  • Reagents: Benzyl chloride, hydroxylamine hydrochloride, sodium hydroxide, methanol, water, diethyl sulfate (or ethyl iodide), potassium carbonate, ethyl acetate.

  • Equipment: Continuous flow reactor system (e.g., Corning G1 type or similar) with at least two reactor modules, multiple independent plunger pumps, T-mixers, back pressure regulator, and a collection vessel.

Protocol 1: Preparation of Reagent Solutions
  • Solution A (Benzyl Chloride): Prepare a 0.5 M solution of benzyl chloride in methanol. For example, dissolve 63 g of benzyl chloride in methanol to make a final volume of 1000 mL.[1][2]

  • Solution B (Hydroxylamine): In a beaker, mix 800 mL of methanol and 200 mL of water.[1][2] With stirring and cooling in an ice-water bath, add 139 g of hydroxylamine hydrochloride, followed by the slow addition of 80 g of sodium hydroxide, ensuring the temperature does not exceed 20 °C.[1][2] Stir for 30 minutes at 10-20 °C and filter off the precipitated sodium chloride. This will result in approximately 1000 mL of a 2.0 M hydroxylamine solution.[1][2]

  • Solution C (Ethylating Agent): Prepare a 1.0 M solution of diethyl sulfate in methanol.

  • Solution D (Base): Prepare a 1.5 M solution of potassium carbonate in a 1:1 mixture of methanol and water.

Protocol 2: Continuous Flow Synthesis
  • System Setup:

    • Connect two reactor modules in series.

    • Set the temperature of the first reactor module to 60 °C.

    • Set the temperature of the second reactor module to 50 °C.

    • Set the back pressure regulator to 8 bar.[1][2]

  • Reaction Initiation (Stage 1: N-benzylation):

    • Using two separate pumps, introduce Solution A and Solution B into the first T-mixer at a flow rate of 5.0 mL/min each.[1][2]

    • The combined stream flows through the first heated reactor module.

  • In-line O-ethylation (Stage 2):

    • The output from the first reactor is directed to a second T-mixer.

    • Simultaneously, pump Solution C and Solution D into the second T-mixer at flow rates of 10.0 mL/min and 10.0 mL/min, respectively.

    • The resulting mixture flows through the second heated reactor module.

  • Product Collection: The output from the second reactor passes through the back pressure regulator and is collected in a suitable vessel.

Protocol 3: Work-up and Purification
  • Cool the collected reaction mixture to room temperature.

  • Adjust the pH to 4-5 with 10% hydrochloric acid.[2]

  • Remove the methanol under reduced pressure.

  • To the residue, add 200 mL of water and extract three times with 200 mL of ethyl acetate.[2]

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by column chromatography if necessary.

Key Process Parameters

ParameterStage 1 (N-benzylation)Stage 2 (O-ethylation)Rationale
Temperature 60 °C[1][2]50 °CTo ensure a sufficient reaction rate while minimizing byproduct formation.
Pressure 8 bar[1][2]8 barTo maintain the solvent in the liquid phase at the reaction temperature.
Flow Rate (A) 5.0 mL/min[1][2]-Optimized for the N-benzylation reaction.
Flow Rate (B) 5.0 mL/min[1][2]-To maintain the desired stoichiometry.
Flow Rate (C) -10.0 mL/minTo provide a slight excess of the ethylating agent.
Flow Rate (D) -10.0 mL/minTo ensure complete neutralization and catalysis of the O-ethylation.
Residence Time ~7.4 min[2]~4.1 minCalculated based on the reactor volume and total flow rate.
Stoichiometry 1:4 (Benzyl Chloride:Hydroxylamine)1:1 (N-benzylhydroxylamine:Diethyl Sulfate)An excess of hydroxylamine is used to minimize the formation of dibenzyl-substituted impurities.[2]

Discussion

The continuous flow synthesis of this compound offers several advantages over traditional batch methods. The primary benefit is improved safety, as the hazardous accumulation of hydroxylamine at elevated temperatures is avoided.[1] The precise control over reaction parameters, such as temperature and residence time, allows for the optimization of the reaction to maximize yield and minimize the formation of impurities, including the dibenzyl-substituted byproduct.[2][3]

The proposed two-stage continuous process allows for the direct conversion of benzyl chloride to this compound without the need to isolate the N-benzylhydroxylamine intermediate. This "telescoped" synthesis reduces processing time, solvent usage, and potential for product loss during handling. The parameters for the first stage of the synthesis are based on a previously optimized and reported procedure for N-benzylhydroxylamine hydrochloride, which demonstrated a 75% yield.[1][2] The conditions for the second stage, the O-ethylation, are based on established principles of Williamson ether synthesis, adapted for a continuous flow setup.

Further optimization of the O-ethylation step could involve screening different ethylating agents, bases, and solvents, as well as fine-tuning the temperature and residence time to achieve the highest possible yield and purity of the final product. In-line analytical techniques, such as FT-IR or NMR spectroscopy, could be integrated into the flow system to enable real-time reaction monitoring and facilitate rapid process optimization.

Conclusion

This application note provides a comprehensive protocol for the continuous flow synthesis of this compound. By leveraging the advantages of flow chemistry, this method offers a safer, more efficient, and scalable alternative to traditional batch production. The detailed experimental parameters and workflow provide a solid foundation for researchers and process chemists to implement this synthesis in their laboratories and for potential scale-up to industrial production.

References

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • (PDF) Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. ResearchGate. [Link]

  • Flow reactor design and construction for organic synthesis. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

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Troubleshooting & Optimization

preventing over-alkylation during N-ethoxybenzylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Ethoxybenzylamine

A Guide to Preventing Over-alkylation and Ensuring Selective Synthesis

Welcome to the technical support center for amine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on the N-alkylation of benzylamine to produce N-ethoxybenzylamine. A common and significant challenge in this synthesis is the propensity for over-alkylation, leading to the formation of the tertiary amine, N,N-diethoxybenzylamine, and other impurities. This document provides in-depth troubleshooting advice, detailed mechanistic explanations, and a validated protocol to help you achieve high selectivity for the desired mono-alkylated product.

Troubleshooting Guide: Over-alkylation Issues

Over-alkylation is the most frequent obstacle in this synthesis. The table below outlines the primary causes and provides actionable solutions to improve the yield and purity of your target compound, N-ethoxybenzylamine.

Problem Observed Probable Cause(s) Recommended Solutions & Key Insights
Significant formation of N,N-diethoxybenzylamine (tertiary amine) and/or quaternary ammonium salt. 1. Increased Nucleophilicity of Product: The target secondary amine, N-ethoxybenzylamine, is more nucleophilic and often less sterically hindered than the starting primary amine, benzylamine. It can therefore react with the ethyl halide faster than the starting material, leading to a "runaway" reaction.[1][2]- Control Stoichiometry: Use a significant excess of the primary amine (benzylamine), typically 2 to 5 equivalents relative to the ethyl halide. This statistically favors the reaction of the ethyl halide with the more abundant starting material.[3][4] - Controlled Addition: Add the ethyl halide slowly and dropwise to the reaction mixture, preferably at a reduced temperature (e.g., 0 °C), to maintain a low instantaneous concentration of the alkylating agent.
Low conversion of starting material despite the presence of over-alkylated products. 2. Suboptimal Base Selection: An inappropriate base may not efficiently neutralize the HX acid byproduct, or it may promote side reactions. Common amine bases like triethylamine can be protonated and form a complex equilibrium.- Utilize the "Cesium Effect": Switch to Cesium Carbonate (Cs₂CO₃). Its unique solubility and basicity in polar aprotic solvents like DMF are known to effectively suppress the alkylation of the secondary amine product, greatly enhancing selectivity for mono-alkylation.[5][6]
Reaction is messy, with multiple spots on TLC and difficult purification. 3. Inadequate Temperature Control: Higher reaction temperatures increase the rate of all reactions, including the undesired second alkylation step.- Lower the Reaction Temperature: Begin the addition of the alkylating agent at 0 °C and allow the reaction to proceed at room temperature. Avoid heating unless conversion is stalled and all other parameters have been optimized.
Poor selectivity and inconsistent results between batches. 4. Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and the base. Using non-polar or protic solvents can hinder the reaction or alter the reactivity profile.- Use Anhydrous Polar Aprotic Solvents: Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1-methyl-2-pyrrolidinone (NMP) are preferred as they effectively dissolve the cesium base and promote the desired Sₙ2 reaction pathway.[6] Ensure the solvent is anhydrous, as water can interfere with the base.

Reaction Pathway: Desired Alkylation vs. Over-alkylation

The following diagram illustrates the competitive reaction pathways involved in the N-alkylation of benzylamine. The key to a successful synthesis is to maximize the rate of the first reaction while minimizing the rate of the second.

G start_amine Benzylamine (Primary Amine) inv1 start_amine->inv1 alkyl_halide1 Ethyl Halide (Et-X) alkyl_halide1->inv1 product_amine N-Ethoxybenzylamine (Desired Secondary Amine) inv2 product_amine->inv2 alkyl_halide2 Ethyl Halide (Et-X) alkyl_halide2->inv2 side_product N,N-Diethoxybenzylamine (Tertiary Amine) inv1->product_amine  Reaction 1  (Desired) inv2->side_product  Reaction 2  (Over-alkylation)

Caption: Competitive N-alkylation pathways.

Frequently Asked Questions (FAQs)

Q1: Why exactly is the secondary amine product more reactive than the starting benzylamine?

The increased reactivity, or nucleophilicity, of the N-ethoxybenzylamine product is due to the electronic effect of the newly added ethyl group. Alkyl groups are electron-donating in nature. This "inductive effect" pushes electron density towards the nitrogen atom, making its lone pair of electrons more available and therefore more nucleophilic. This means the product you form is inherently "primed" to react faster with any remaining ethyl halide than the original starting material, creating a classic challenge of selective synthesis.[2]

Q2: What is the mechanistic role of the base? Why is Cesium Carbonate (Cs₂CO₃) so effective?

The N-alkylation reaction is a nucleophilic substitution where the amine attacks the ethyl halide, displacing the halide and forming an ammonium salt. A base is required to deprotonate this salt, regenerating a neutral amine that can be isolated.

Cesium Carbonate is particularly effective for selective mono-alkylation due to a phenomenon sometimes called the "cesium effect".[2] While the exact mechanism is debated, it is believed that the large, soft cesium cation coordinates with the primary amine, enhancing its nucleophilicity for the initial reaction. Furthermore, the specific solubility and aggregation properties of cesium salts in solvents like DMF appear to suppress the subsequent alkylation of the secondary amine product, preventing the runaway reaction seen with other bases.[5][6]

Q3: How can I effectively monitor the reaction to prevent it from proceeding to the over-alkylated product?

Active monitoring is crucial. The most common laboratory method is Thin Layer Chromatography (TLC). You should run a TLC at regular intervals (e.g., every 1-2 hours) after the addition of the alkylating agent is complete. You will need a co-spot of your starting benzylamine. The desired product, N-ethoxybenzylamine, should appear as a new, less polar spot. The over-alkylated product, N,N-diethoxybenzylamine, will be even less polar. The reaction should be quenched as soon as the starting material is consumed but before a significant amount of the tertiary amine spot appears. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the precise ratio of products.

Q4: Are there superior, more modern methods for synthesizing N-ethoxybenzylamine that inherently avoid over-alkylation?

Yes, absolutely. While direct alkylation is a classic method, Reductive Amination is widely considered a more robust and selective alternative for preparing secondary amines.[7] This two-step, one-pot process involves:

  • Reacting benzylamine with acetaldehyde. This forms an intermediate imine.

  • Adding a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which selectively reduces the imine to the desired N-ethoxybenzylamine.[8]

Over-alkylation is not possible in this reaction because the imine intermediate is not nucleophilic in the same way an amine is, and once reduced, there is no alkylating agent present to react further. Another green chemistry approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols (in this case, ethanol) as the alkylating agent in the presence of a metal catalyst.[1][9]

Validated Experimental Protocol

Protocol: Selective Mono-N-Ethylation of Benzylamine using Cesium Carbonate

This protocol is designed to maximize the yield of N-ethoxybenzylamine by leveraging stoichiometric control and the unique properties of cesium carbonate to suppress over-alkylation.[5][6]

Materials:

  • Benzylamine (distilled, >99%)

  • Ethyl bromide (>99%)

  • Cesium carbonate (Cs₂CO₃, anhydrous, >99%)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon line

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cesium carbonate (3.26 g, 10.0 mmol, 1.0 equiv.). Seal the flask with a septum and purge with an inert atmosphere (nitrogen or argon).

  • Addition of Reagents: Add anhydrous DMF (40 mL) via syringe, followed by benzylamine (2.14 g, 2.18 mL, 20.0 mmol, 2.0 equiv.).

  • Cooling: Cool the stirring suspension to 0 °C using an ice-water bath.

  • Controlled Alkylation: Add ethyl bromide (1.09 g, 0.74 mL, 10.0 mmol, 1.0 equiv.) dropwise to the cold suspension over 30 minutes using a syringe or dropping funnel. A white precipitate of cesium bromide may form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase) until the benzylamine spot has been consumed.

  • Work-up: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to isolate the pure N-ethoxybenzylamine.

References

  • Kaur, H., & Singh, J. (2018). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. ResearchGate. Available at: [Link]

  • Bhattacharyya, S., & Hatua, K. (2018). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. ResearchGate. Available at: [Link]

  • Douglas, C. J., & Weiss, M. M. (2017). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed Central (PMC), NIH. Available at: [Link]

  • Mazzarella, D., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health (NIH). Available at: [Link]

  • Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents (US6423871B1).
  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Wikipedia. (2023). Amine alkylation. Wikipedia. Available at: [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

Sources

improving yield of Benzyl(ethoxy)amine in aqueous media reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BEA-AQ-001 | Status: Open | Priority: High Subject: Yield Optimization for N-Ethoxybenzylamine in Aqueous Media[1]

Executive Summary

You are encountering yield limitations in the synthesis of Benzyl(ethoxy)amine (N-ethoxybenzylamine) using aqueous media. This is a common challenge driven by the competing thermodynamics of hydrophobic collapse (reactants clumping) and hydrolysis (water attacking electrophiles).[1]

To maximize yield, we must shift from "forcing" the reaction to "engineering" the aqueous environment.[2] This guide provides two validated protocols: Buffered Reductive Amination (Standard) and Micellar Nucleophilic Substitution (Advanced Green Chemistry).[1][2]

Part 1: Diagnostic & Strategy

Before selecting a protocol, analyze your current failure mode using the logic flow below.

ReactionLogic Start START: Select Pathway Input Starting Material? Start->Input RouteA Benzaldehyde + O-Ethylhydroxylamine HCl Input->RouteA Reductive Amination RouteB Benzyl Halide + O-Ethylhydroxylamine HCl Input->RouteB Direct Alkylation IssueA Issue: Low Conversion? RouteA->IssueA IssueB Issue: Hydrolysis/Polyalkylation? RouteB->IssueB SolA FIX: pH Control (4.5 - 5.5) Acetate Buffer System IssueA->SolA Activate Carbonyl SolB FIX: Nanomicellar Catalysis (TPGS-750-M Surfactant) IssueB->SolB Protect Electrophile

Figure 1: Decision matrix for selecting the optimal synthesis route based on starting materials and observed failure modes.

Part 2: Protocol A - Buffered Reductive Amination

Best for: High purity requirements, avoiding over-alkylation.[1] Mechanism: Formation of an oxime ether intermediate followed by selective reduction.[1]

The Science of the Failure

In pure water, the reaction fails because:

  • pH Mismatch: O-Ethylhydroxylamine has a pKₐ of ~4.[1]6. At neutral pH (7), it is unprotonated (good nucleophile), but the aldehyde carbonyl is not activated.[1][2] At low pH (<3), the amine is fully protonated and non-reactive.[2]

  • Imine Stability: The intermediate oxime ether is hydrolytically stable but forms slowly without acid catalysis.[1]

Optimized Protocol

Reagents:

  • Benzaldehyde (1.0 equiv)[1][2]

  • O-Ethylhydroxylamine HCl (1.1 equiv)[1]

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv) OR 2-Picoline-borane (Green alternative)[1]

  • Critical: 1.0 M Acetate Buffer (pH 5.0)

Step-by-Step Workflow:

  • Buffer Preparation (The "Anchor"):

    • Dissolve sodium acetate (3 equivalents relative to amine) in water.[1] Adjust pH to 5.0 using glacial acetic acid.

    • Why: This locks the pH at the "sweet spot" where the carbonyl is activated, but the amine retains sufficient nucleophilicity [1].

  • Oxime Formation (The "Click"):

    • Add O-Ethylhydroxylamine HCl to the buffer.[1]

    • Add Benzaldehyde.[1][3] Stir vigorously at RT for 30–60 mins.

    • Checkpoint: The solution may become cloudy as the oxime ether forms.[1] Do not add reducing agent yet. Wait for TLC to show consumption of aldehyde.[1]

  • Reduction (The "Lock"):

    • Add NaBH₃CN (or Picoline-borane) portion-wise.[1]

    • Stir for 2–4 hours.

    • Note: At pH 5, NaBH₃CN selectively reduces the C=N bond without reducing the aldehyde (if any remains) to benzyl alcohol [2].[2]

  • Quench & Isolation:

    • Basify to pH >10 using 1M NaOH (converts product to free base).[1]

    • Extract with Ethyl Acetate or MTBE.[1]

Part 3: Protocol B - Micellar Nucleophilic Substitution

Best for: "Green" chemistry compliance, room temperature synthesis.[1] Mechanism: Surfactant-mediated hydrophobic shielding.[1]

The Science of the Failure

Direct reaction of Benzyl Bromide with O-Ethylhydroxylamine in water usually yields Benzyl Alcohol (hydrolysis) instead of the amine. Water competes as a nucleophile.[1]

The Fix: TPGS-750-M Micelles

We use TPGS-750-M (a Vitamin E-based surfactant).[1] It forms nanomicelles (~50 nm) in water.[1] The lipophilic Benzyl Bromide and O-Ethylhydroxylamine migrate inside the dry micelle core, excluding water and enabling the reaction to proceed as if it were in pure organic solvent [3].

Optimized Protocol

Reagents:

  • Benzyl Bromide (1.0 equiv)[1][2]

  • O-Ethylhydroxylamine HCl (1.2 equiv)[1]

  • Triethylamine (2.5 equiv)[1][2]

  • Surfactant: 2 wt % TPGS-750-M in water (commercially available).[1]

Step-by-Step Workflow:

  • Micelle Formation:

    • Prepare a 2 wt % solution of TPGS-750-M in degassed water.[1]

    • Visual Check: Solution should be clear and slightly viscous.[1]

  • Reagent Loading:

    • Add O-Ethylhydroxylamine HCl and Triethylamine to the surfactant solution.[1] Stir for 5 mins.

    • Add Benzyl Bromide dropwise.[1]

  • The "In-Water" Reaction:

    • Stir vigorously at Room Temperature (25°C).

    • Mechanism:[1][3][4] The reagents naturally partition into the lipophilic micelle core (Hydrophobic Effect).[1]

    • Time: Typically 2–6 hours.[1]

  • Extraction (Minimal Solvent):

    • Do not flood with solvent.[1] Add a minimal amount of EtOAc (1:1 v/v) and stir gently. The product extracts into the organic layer; the surfactant remains in the water (and can be recycled).

Part 4: Data & Comparison

Select your method based on the following performance metrics.

MetricProtocol A (Reductive Amination)Protocol B (Micellar Alkylation)
Yield (Typical) 85–92%78–85%
Purity (Crude) High (>95%)Moderate (contains trace dibenzyl)
Atom Economy Lower (Loss of Oxygen)High (Direct Coupling)
Water Sensitivity Low (Water is solvent)High (Requires Micellar protection)
Key Risk Cyanide waste (if using NaBH₃CN)Benzyl halide hydrolysis
Part 5: Troubleshooting FAQs

Q: I am seeing significant dibenzyl side-product in Protocol B. How do I stop this? A: This is "poly-alkylation."[1] The product (secondary amine) is more nucleophilic than the starting material.[1]

  • Fix: Increase the equivalents of O-Ethylhydroxylamine to 3.0 equiv . This statistically favors the mono-alkylation.[1]

  • Fix: Switch to Protocol A (Reductive Amination), which naturally suppresses dialkylation due to the steric bulk of the intermediate.[2]

Q: In Protocol A, my reaction stalled after the imine formed. A: The pH likely drifted up. As the reaction proceeds, basicity can change.[1][2]

  • Fix: Check pH mid-reaction.[1] If > 6.0, add drops of acetic acid to return to pH 5.[2]0. The reduction step requires protonation of the imine nitrogen to proceed efficiently.[1]

Q: Can I use NaBH4 instead of NaBH3CN for Protocol A? A: Yes, but with caution. NaBH4 reacts violently with acid and reduces aldehydes too fast.[1]

  • Modification: Form the oxime/imine first (1 hour), then cool to 0°C, and add NaBH4 very slowly. However, NaBH3CN or 2-Picoline-borane are far superior for chemoselectivity in aqueous media [4].[1]

References
  • Reductive Amination Conditions: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] Link[1][2]

  • Selectivity of Cyanoborohydride: Borch, R. F., et al.[1][2] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897-2904.[2] Link[1][2]

  • Micellar Catalysis (TPGS-750-M): Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature."[1][5] Journal of Organic Chemistry, 2011, 76(11), 4379-4391.[2] Link[1][2]

  • Green Reducing Agents: Sato, S., et al. "2-Picoline-borane: A Non-toxic Alternative to Sodium Cyanoborohydride for Reductive Amination."[1] Tetrahedron, 2004, 60(36), 7899-7906.[2] Link[1][2]

Sources

purification techniques for removing hydrazine byproducts from alkoxyamines

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Hydrazine and Phthalhydrazide Byproducts from Alkoxyamine Synthesis

Executive Summary & Regulatory Context

In the synthesis of alkoxyamines (R-O-NH₂), particularly via the Gabriel Synthesis (ing-Manske procedure), hydrazine is the reagent of choice for cleaving the phthalimide protecting group.[1] This creates two distinct purification challenges:

  • Bulk Removal: Separating the stoichiometric byproduct, phthalhydrazide (2,3-dihydrophthalazine-1,4-dione).

  • Trace Impurity Control: Removing residual hydrazine (

    
    ), a potent genotoxic impurity (GTI).
    

Regulatory Impact (ICH M7): Hydrazine is a known mutagen (Class 1/2). Under ICH M7 guidelines, mutagenic impurities must be controlled to levels below the Threshold of Toxicological Concern (TTC)—typically <1.5 µ g/day for lifetime exposure. For a drug dosed at 100 mg/day, this requires hydrazine levels to be <15 ppm .

This guide provides self-validating protocols to achieve these limits.

The "Acid-Base Swing" (Bulk Phthalhydrazide Removal)

The Challenge: Phthalhydrazide is notoriously difficult to remove due to its poor solubility in most organic solvents, leading to filter clogging and co-precipitation with the product. The Solution: Exploit the amphoteric nature of the system. Alkoxyamines are basic; phthalhydrazide is acidic (


) but insoluble in acidic media.
Protocol A: The Hydrolysis-Precipitation Cycle

Use this for primary isolation of the alkoxyamine salt.

Step-by-Step Methodology:

  • Reaction Termination: Upon completion of hydrazinolysis in ethanol/methanol, cool the mixture to 0°C. Phthalhydrazide will partially precipitate.

  • Filtration (First Pass): Filter the cold mixture through a Celite® pad. Note: This removes only ~80% of the byproduct.

  • The Acid Swing (Critical Step):

    • Concentrate the filtrate to remove alcohol.

    • Redissolve the residue in 1M HCl (aqueous).

    • Mechanism: The alkoxyamine forms a water-soluble hydrochloride salt (

      
      ). Residual phthalhydrazide remains insoluble in the acidic aqueous medium.
      
  • Filtration (Second Pass): Filter the acidic solution. The white solid collected is the remaining phthalhydrazide.

  • The Base Swing:

    • Adjust the filtrate pH to >12 using NaOH.

    • Mechanism: The alkoxyamine is liberated as the free base (

      
      ). Phthalhydrazide converts to its soluble disodium salt.
      
  • Extraction: Extract the free alkoxyamine into an organic solvent (DCM or Et₂O). The phthalhydrazide remains trapped in the aqueous phase.

Data: Solubility Profile

CompoundWater (Neutral)1M HCl (Acidic)1M NaOH (Basic)Ethanol
Alkoxyamine (Free Base) Low/ModerateHigh (Soluble Salt) Low (Extractable)High
Phthalhydrazide InsolubleInsoluble (Precipitates) Soluble (Salt)Insoluble
Workflow Visualization

GabrielWorkup Start Crude Rxn Mixture (Alkoxyamine + Phthalhydrazide + Hydrazine) Filter1 Filter (Celite) Start->Filter1 Solid1 Solid: Bulk Phthalhydrazide (Discard) Filter1->Solid1 Filtrate1 Filtrate: Product + Impurities Filter1->Filtrate1 Acidify Add 1M HCl (pH < 2) Filtrate1->Acidify Filter2 Filter (Fine Porosity) Acidify->Filter2 Solid2 Solid: Residual Phthalhydrazide (Discard) Filter2->Solid2 Filtrate2 Acidic Filtrate (Product is R-ONH3+ Cl-) Filter2->Filtrate2 Basify Basify (NaOH) to pH > 12 Extract with DCM Filtrate2->Basify Result Organic Layer: Pure Alkoxyamine Free Base Basify->Result Aqueous Aqueous Layer: Phthalhydrazide Salt + Hydrazine Basify->Aqueous

Figure 1: The "Acid-Base Swing" logic for separating basic alkoxyamines from acidic/neutral byproducts.

Trace Hydrazine Scavenging (Polishing)

After Protocol A, trace hydrazine (100–1000 ppm) may remain. To reach ICH M7 limits (<15 ppm), use chemoselective scavenging .

Protocol B: Polymer-Supported Scavenging

Use this for final polishing of the free base solution.

Reagent Selection: Use a Polymer-Supported Benzaldehyde or 4-Benzyloxybenzaldehyde resin.

  • Mechanism: The aldehyde reacts selectively with the hydrazine nucleophile to form a stable hydrazone, which remains bound to the bead.

  • Selectivity: While alkoxyamines can also react with aldehydes to form oximes, hydrazine is significantly more nucleophilic (

    
     is a super-nucleophile due to the alpha-effect). Control kinetics by temperature.
    

Step-by-Step:

  • Loading Calculation: Assume 1000 ppm (0.1 wt%) residual hydrazine. Use 5–10 equivalents of aldehyde resin relative to the estimated hydrazine content.

  • Incubation: Add resin to the alkoxyamine solution (in DCM or THF).

  • Conditions: Stir gently at Room Temperature for 1–2 hours .

    • Warning: Do not heat. Heating promotes the competing reaction between the alkoxyamine and the resin (oxime formation).

  • Filtration: Filter off the resin.[2] The filtrate contains the purified alkoxyamine.

Protocol C: Chemical Quenching (Alternative)

If resin is unavailable, add Acetone (10 eq. vs hydrazine).

  • Mechanism: Forms dimethylhydrazone (volatile/soluble).

  • Removal: The hydrazone is less polar and can often be removed via high-vacuum drying or distinct

    
     in chromatography. Note: This is less effective than resins for ppm-level compliance.
    

Troubleshooting & FAQs

Q1: I see a "ghost" peak in my NMR at ~7.8–8.2 ppm and ~11.5 ppm. Is this my product?

  • Diagnosis: No. This is the characteristic signature of Phthalhydrazide (or unreacted Phthalimide). The broad singlet at >11 ppm is the hydrazide NH.

  • Fix: Your acid wash (Protocol A, Step 3) was insufficient. Repeat the Acid-Base swing, ensuring the pH drops below 2 during the acid wash to fully precipitate the impurity.

Q2: The filtration in Protocol A is clogging immediately.

  • Cause: Phthalhydrazide forms a gelatinous solid when precipitated rapidly.

  • Fix:

    • Use Celite 545 (coarse grade) as a filter aid.

    • Digest the solid: Heat the acidic suspension to 50°C for 15 minutes, then cool slowly. This promotes crystal growth (Ostwald ripening), making the solid easier to filter.

Q3: Can I use chromatography to remove hydrazine?

  • Analysis: Hydrazine is highly polar and basic. It streaks on standard Silica Gel and ruins separation.

  • Recommendation: Do not use silica for bulk hydrazine removal. Use Protocol A first. For trace removal, if you must use a column, pre-treat the silica with 1% Triethylamine (TEA) to neutralize active sites, but Scavenger Resins (Protocol B) are superior.

Q4: My alkoxyamine is water-soluble even as a free base (e.g., short chain R-ONH₂). Protocol A won't work.

  • Strategy: If the product cannot be extracted from the basic aqueous layer:

    • Perform the Acid Swing (precipitate phthalhydrazide).[1][3]

    • Filter.[2][4][5][6]

    • Load the acidic filtrate onto a Cation Exchange Resin (SCX-2) .

    • Wash the resin with MeOH (removes hydrazine/impurities).

    • Elute the product with 2M Ammonia in MeOH .

References

  • Gabriel Synthesis Workup & Phthalhydrazide Removal

    • Source: Anderson, K. W., et al. "The Gabriel Synthesis of Primary Amines: The Use of N-Methylhydrazine." Journal of Organic Chemistry.
    • Context: Discusses solubility differences and the use of methylhydrazine to improve byproduct handling.
  • ICH M7(R1) Assessment and Control of DNA Reactive Impurities

    • Source: International Council for Harmonisation (ICH).[7]

    • Context: Defines the regulatory limits (TTC) for hydrazine (Class 2 mutagen).
  • Scavenger Resins in Organic Synthesis

    • Source: Ley, S. V., et al. "Polymer-Supported Reagents and Scavengers: A Toolkit for the Systems Chemist." Organic Process Research & Development.
    • Context: Detailed mechanisms for aldehyde resins scavenging hydrazines.
  • Altern

    • Source: Petrassi, H. M., et al.
    • Context: Use of (Boc)2NOH to bypass the phthalimide/hydrazine route entirely.

Sources

Technical Support Center: Handling Benzyl(ethoxy)amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: HYGRO-AMINE-001 Status: Active Support Tier: Senior Application Scientist Subject: Mitigation of Hygroscopicity and Hydrolysis Risks in Experimental Workflows

Executive Summary & Material Profile

User Advisory: You are working with Benzyl(ethoxy)amine hydrochloride (likely


-benzyl-

-ethylhydroxylamine hydrochloride or a structural isomer). Like many alkoxyamine salts, this compound is hygroscopic and deliquescent .

Upon exposure to atmospheric moisture, the crystalline lattice breaks down as water is absorbed, leading to three critical failure modes:

  • Stoichiometric Error: The mass you weigh includes water, leading to under-loading of the reagent in synthesis.

  • Hydrolysis: While the HCl salt stabilizes the amine, prolonged exposure to moisture and acidity can promote hydrolysis of the N-O bond or N-C bond depending on pH and temperature.

  • Physical Degradation: Formation of "goo" or sticky oils that are difficult to transfer.

This guide provides a self-validating workflow to handle, store, and recover this material.

Troubleshooting Triage (FAQs)

Q1: "My solid has turned into a sticky oil/paste. Is it ruined?"

Status: Recoverable (Usually) Root Cause: Deliquescence. The salt has absorbed enough water to dissolve itself in a saturated solution. Action: Do not heat directly on a hot plate. This can cause degradation.

  • Protocol: Dissolve the paste in a minimum amount of dry ethanol (EtOH). Add dry toluene and perform azeotropic distillation on a rotary evaporator to remove water. (See Module 3).

Q2: "I need to weigh 50 mg exactly. The balance numbers keep climbing."

Status: Critical Technique Error Root Cause: Kinetic water absorption during the weighing process. Action: Switch to Difference Weighing or Inert Gas Bag techniques immediately. Do not use an open weigh boat. (See Module 2).

Q3: "Can I use a standard desiccator?"

Status: Insufficient Root Cause: Standard silica gel desiccators often fail to reach the low ppm water levels required for long-term stability of highly hygroscopic amine salts. Action: Use a vacuum desiccator with


 (Phosphorus Pentoxide) or store in a glovebox under Argon.

Technical Modules

Module 1: Storage & Preservation (The "Chain of Custody")

To prevent degradation, you must treat the storage container as a system, not just a bottle.

The "Double-Wall" Protocol:

  • Primary Container: Amber glass vial with a Teflon-lined screw cap. Tape the cap with Parafilm and electrical tape (Parafilm is permeable to water vapor over months).

  • Secondary Containment: Place the primary vial inside a larger jar containing a layer of active desiccant (Drierite or activated molecular sieves).

  • Environment: Store at -20°C .

    • Critical Note: You must allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the salt.

Module 2: Precision Weighing (The "Inert Transfer")

When stoichiometry is vital (e.g., amide coupling, library synthesis), you cannot rely on open-air weighing.

Method A: The "Difference Weighing" Technique (No Glovebox)

  • Tare a capped vial containing the bulk salt.

  • Quickly remove the cap, transfer an estimated amount to your reaction vessel, and immediately recap the bulk vial.

  • Weigh the bulk vial again.

  • Mass Transferred = Initial Mass - Final Mass.

    • Why this works: You never weigh the hygroscopic solid while it is exposed. You only measure the closed container.

Method B: The "Inert Bag" Technique If you lack a glovebox, use a disposable glove bag (e.g., Aldrich AtmosBag) purged with Nitrogen/Argon. Place your balance and reagents inside.

Module 3: Drying & Recovery (The "Rescue")

If your salt is wet, you must dry it without thermal decomposition.

The Azeotropic Drying Protocol: Water forms a low-boiling azeotrope with Toluene or Ethanol/Toluene mixtures. This allows you to strip water at lower temperatures (


C) using a vacuum.

Step-by-Step:

  • Dissolve the wet salt in Absolute Ethanol (just enough to make a solution).

  • Add Toluene (ratio approx 3:1 Toluene:Ethanol).

  • Rotary evaporate at 40-45°C under reduced pressure.

  • Repeat the Toluene addition/evaporation 2-3 times.

  • The final solid should be a white, free-flowing powder.

  • Store immediately under Argon.

Visualization: Decision Logic for Material Handling

HandlingLogic Start Inspect this compound HCl State Physical State? Start->State FreeFlow Free-flowing Powder State->FreeFlow Looks Dry Clumped Clumped / Sticky / Oil State->Clumped Looks Wet Weighing Weighing Procedure FreeFlow->Weighing Rescue Azeotropic Drying (EtOH/Toluene) Clumped->Rescue DiffWeigh Use Difference Weighing (Minimize Exposure) Weighing->DiffWeigh Routine Use GloveBox Use Glove Box/Bag (Best Practice) Weighing->GloveBox High Precision Needed Validation Validate Water Content (Karl Fischer) Rescue->Validation Validation->FreeFlow Pass (<1%) Validation->Rescue Fail (>1%)

Figure 1: Decision tree for assessing and processing hygroscopic amine salts.

Module 4: Quality Control & Validation

How do you know if your "dry" salt is actually dry?

1. Karl Fischer (KF) Titration (The Gold Standard)

  • Method: Volumetric or Coulometric KF.[1]

  • Modification: Amine salts are acidic. Ensure your KF solvent system is buffered (e.g., imidazole-buffered methanol) if the pH drops too low, although for HCl salts, standard reagents usually suffice.

  • Target: Water content should be < 0.5% w/w for sensitive reactions.

2. Melting Point Check

  • Data Point: Pure

    
    -benzylhydroxylamine HCl (a close analog) melts/sublimes at 234–238 °C  [1].[2]
    
  • Indicator: A wide or depressed melting range (e.g., melting at 210-220°C) indicates significant water or hydrolysis impurities.

3. NMR Validation

  • Run a

    
     NMR in 
    
    
    
    .[2]
  • Water Peak: Look for the

    
     peak (usually around 3.33 ppm in DMSO). Integration relative to the benzyl protons (
    
    
    
    ~ 5.1 ppm) allows you to calculate the molar % of water.

Summary of Physical Data

PropertyValue / NoteReference
Appearance White flakes / Crystalline powder[1]
Melting Point 234–238 °C (Sublimes)[1]
Solubility Soluble in Water, Pyridine.[2] Slightly soluble in Alcohol.[1]
Hygroscopicity High (Deliquescent)[1][2]
Storage Temp -20°C (Long term)[1][3]
Purification Recrystallization (Ethanol)[1][4]

References

  • Paquette, L. A., et al. (1995). O-Benzylhydroxylamine Hydrochloride.[2][3][4][5] Encyclopedia of Reagents for Organic Synthesis. Link (Accessed via ResearchGate/Wiley).

  • Waterman, K. C., & MacDonald, B. C. (2010). Package Selection for Moisture Protection for Solid Oral Drug Products.[6] Journal of Pharmaceutical Sciences. Link

  • MedChemExpress. (n.d.). O-Benzylhydroxylamine hydrochloride Product Sheet. Link

  • Google Patents. (2015). CN104926681A - Purification method of O-benzylhydroxylamine hydrochloride.[4] Link

  • Sigma-Aldrich. (n.d.). Determination of Water Content using Karl Fischer Titration. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Chemical Shift Assignments of Benzyl(ethoxy)amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process. This guide provides an in-depth analysis of the expected ¹H NMR chemical shift assignments for benzyl(ethoxy)amine, grounded in comparative data from structurally analogous compounds. We will explore the rationale behind the expected spectral features, present a clear comparison with related molecules, and provide a robust experimental protocol for acquiring high-quality data.

The Structural Landscape of this compound: An Inductive Approach to Spectral Prediction

To illustrate the distinct proton environments, consider the molecular structure below:

Figure 1. Molecular structure of this compound with distinct proton environments highlighted.

Comparative Analysis: Building a Chemical Shift Framework

The following table summarizes the experimental ¹H NMR data for compounds structurally related to this compound. This comparative approach is crucial for validating our predictions.

CompoundBenzylic CH₂ (ppm)Aromatic Protons (ppm)Other Protons (ppm)Solvent
Benzylamine 3.84[1]7.07 - 7.49[1]1.52 (NH₂)[1]CDCl₃
O-Benzylhydroxylamine 5.17[2]7.42[2]11.0 (NH₂)[2]DMSO-d₆ + CDCl₃
N-Benzylhydroxylamine --Data available for hydrochloride salt[3][4]DMSO-d₆
Methoxyamine HCl --3.88 (OCH₃)D₂O
Predicted: this compound ~3.9 - 4.1~7.2 - 7.4~1.2 (t, CH₃), ~3.9 (q, OCH₂), variable (NH)CDCl₃

Analysis of Comparative Data:

  • Aromatic Protons: In benzylamine, the aromatic protons appear in the range of 7.07-7.49 ppm[1]. We anticipate a similar range for this compound, likely a multiplet between 7.2 and 7.4 ppm, characteristic of a monosubstituted benzene ring.

  • Benzylic Protons (C₆H₅CH₂N): The benzylic protons in benzylamine are observed at 3.84 ppm[1]. In this compound, the adjacent nitrogen is also bonded to an electronegative oxygen atom. This will exert a deshielding effect, shifting these protons further downfield. A reasonable estimate would be in the range of 3.9 to 4.1 ppm.

  • Ethoxy Protons (-OCH₂CH₃): The ethoxy group will present as a classic ethyl pattern. The methylene protons (-OCH₂), being directly attached to the oxygen, will be deshielded and are expected to appear as a quartet around 3.8-4.0 ppm. The terminal methyl protons (-CH₃) will be more shielded, appearing as a triplet around 1.1-1.3 ppm.

  • Amine Proton (-NH): The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is often observed as a broad singlet and may exchange with D₂O.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be self-validating by ensuring proper sample preparation and instrument calibration.

Workflow for ¹H NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition (400 MHz Spectrometer) start Weigh ~5-10 mg of this compound dissolve Dissolve in ~0.6 mL of deuterated chloroform (CDCl₃) start->dissolve tms Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) dissolve->tms transfer Transfer the solution to a clean, dry 5 mm NMR tube tms->transfer cap Cap the NMR tube securely transfer->cap insert Insert the sample into the NMR spectrometer cap->insert lock Lock the spectrometer on the deuterium signal of CDCl₃ insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 45° pulse) shim->acquire process Process the raw data (Fourier transform, phase correction, baseline correction) acquire->process integrate Integrate the signals and reference the spectrum to TMS process->integrate

Figure 2. Step-by-step workflow for preparing and acquiring a ¹H NMR spectrum of this compound.

Detailed Methodological Considerations:

  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a good initial choice as it is a common solvent for many organic molecules and is relatively non-polar. If the compound shows poor solubility, other deuterated solvents like DMSO-d₆ or methanol-d₄ can be considered, though this will affect the chemical shifts.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, defined as 0.00 ppm. Its inclusion is critical for accurate chemical shift referencing[5].

  • Spectrometer Frequency: A 400 MHz spectrometer is generally sufficient for resolving the proton signals of a molecule of this size. Higher field strengths (e.g., 600 MHz) can be used for improved resolution if signal overlap is observed.

  • Confirmation with 2D NMR: To unambiguously assign the signals, especially if the benzylic and ethoxy methylene protons overlap, a 2D NMR experiment such as COSY (Correlation Spectroscopy) would be beneficial. A COSY spectrum would show a correlation between the ethoxy methylene quartet and the ethoxy methyl triplet.

Conclusion

While a definitive, experimentally verified ¹H NMR spectrum for this compound is not publicly cataloged, a reliable prediction can be made through the principles of structural analogy and chemical shift theory. By comparing with known spectra of benzylamine and alkoxyamines, we can confidently assign the expected chemical shifts for all proton environments in the molecule. The provided experimental protocol offers a robust framework for researchers to acquire and validate this data, contributing to the broader body of scientific knowledge and facilitating the accurate characterization of this and similar compounds in drug development and chemical research.

References

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • ResearchGate. ¹H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... [Link]

  • PubChem. O-ethylhydroxylamine hydrochloride. [Link]

  • ResearchGate. O-Benzylhydroxylamine Hydrochloride. [Link]

  • PubChem. N-benzylhydroxylamine hydrochloride. [Link]

  • SpectraBase. N-Benzylhydroxylamine hydrochloride. [Link]

Sources

A Comparative Guide to the Reactivity of Benzyl(ethoxy)amine and N-methoxybenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Overview and Physicochemical Properties

Benzyl(ethoxy)amine and N-methoxybenzylamine are N-alkoxyamine derivatives that find utility in organic synthesis, particularly as precursors to amines or as components in more complex molecular architectures. Their reactivity is primarily dictated by the interplay of the benzyl group, the nitrogen atom, and the N-O bond, with subtle yet significant differences arising from the nature of the alkoxy substituent (ethoxy vs. methoxy).

PropertyThis compoundN-methoxybenzylamine (para-isomer)
Structure this compound structure4-methoxybenzylamine structure
IUPAC Name N-ethoxy-1-phenylmethanamine(4-methoxyphenyl)methanamine
Molecular Formula C₉H₁₃NOC₈H₁₁NO
Molecular Weight 151.21 g/mol 137.18 g/mol [1]
Predicted pKa No data available~9.5 (estimated based on similar benzylamines)
Appearance Combustible liquid[2]Colorless to pale yellowish liquid[3]

Note: For N-methoxybenzylamine, this guide will focus on the para-isomer (4-methoxybenzylamine) as a representative example, as it is a common commercially available derivative.

Theoretical Reactivity Comparison: Electronic and Steric Effects

The primary differences in reactivity between this compound and N-methoxybenzylamine stem from the electronic and steric properties of the ethoxy and methoxy groups, respectively.

Electronic Effects: Inductive Effect and Basicity

The oxygen atom in the N-O bond is highly electronegative, exerting an electron-withdrawing inductive effect (-I) on the nitrogen atom. This reduces the electron density on the nitrogen, making N-alkoxyamines generally less basic and less nucleophilic than their corresponding N-alkylamine counterparts.

When comparing the methoxy and ethoxy groups, the ethyl group in ethoxyamine is slightly more electron-donating than the methyl group in methoxyamine due to a greater inductive effect. This would theoretically lead to a slightly higher electron density on the nitrogen of this compound compared to N-methoxybenzylamine. However, this effect is likely to be minimal and may be overshadowed by other factors such as solvation effects.

Steric Hindrance

The ethoxy group is sterically bulkier than the methoxy group. This increased steric hindrance around the nitrogen atom in this compound can be expected to influence its reactivity in several ways:

  • Reduced Nucleophilicity: The bulkier ethoxy group may impede the approach of the nitrogen's lone pair to an electrophilic center, leading to a slower reaction rate compared to N-methoxybenzylamine, especially with sterically hindered electrophiles.

  • Influence on N-O Bond Cleavage: Steric strain can sometimes weaken adjacent bonds. It is conceivable that the greater steric bulk of the ethoxy group could slightly weaken the N-O bond in this compound, potentially facilitating its cleavage under certain conditions.

G cluster_0 Electronic Effects cluster_1 Steric Effects Inductive_Effect Inductive Effect (-I) of Oxygen Basicity Reduced Basicity/Nucleophilicity Inductive_Effect->Basicity leads to Ethoxy_Size Ethoxy > Methoxy (Size) Steric_Hindrance Increased Steric Hindrance Ethoxy_Size->Steric_Hindrance Reactivity_Impact Slower reaction rates Potential for bond strain Steric_Hindrance->Reactivity_Impact Benzyl_ethoxy_amine This compound Benzyl_ethoxy_amine->Inductive_Effect Benzyl_ethoxy_amine->Steric_Hindrance N_methoxybenzylamine N-methoxybenzylamine N_methoxybenzylamine->Inductive_Effect

Caption: Key factors influencing the reactivity of this compound vs. N-methoxybenzylamine.

Comparative Reactivity in Key Transformations

Based on the theoretical considerations above, we can predict the relative reactivity of this compound and N-methoxybenzylamine in several common organic reactions.

N-O Bond Cleavage

The N-O bond is the weakest bond in these molecules and its cleavage is a key reaction pathway. This cleavage can be induced by various methods, including reduction, oxidation, or thermolysis.

  • Reductive Cleavage: This is a common method to convert N-alkoxyamines to the corresponding amines. Reagents like zinc in acetic acid, catalytic hydrogenation (e.g., H₂/Pd-C), or samarium iodide can be employed. Due to the slightly greater steric hindrance of the ethoxy group, it is plausible that coordination of a metal catalyst to the N-O bond of this compound might be slightly less favorable than for N-methoxybenzylamine, potentially leading to slower reaction rates.

  • Oxidative Cleavage: Oxidation of N-alkoxybenzylamines can lead to various products depending on the oxidant and reaction conditions. For instance, oxidation can lead to the formation of nitrones. The electronic differences between the methoxy and ethoxy groups are not expected to have a major impact on the susceptibility to oxidation.

Nucleophilicity and Reactions with Electrophiles

As discussed, both compounds are expected to be weaker nucleophiles than benzylamine. In a direct comparison, N-methoxybenzylamine is predicted to be a slightly better nucleophile than this compound due to the reduced steric hindrance of the methoxy group. This difference in reactivity would be more pronounced with sterically demanding electrophiles.

For reactions such as N-alkylation or N-acylation, one would anticipate slightly faster reaction rates and potentially higher yields with N-methoxybenzylamine.

G Electrophile Electrophile (e.g., R-X, RCOCl) Product_BEA N-Substituted This compound Electrophile->Product_BEA Product_NMBA N-Substituted N-methoxybenzylamine Electrophile->Product_NMBA Benzyl_ethoxy_amine This compound Benzyl_ethoxy_amine->Product_BEA Slower (more hindered) N_methoxybenzylamine N-methoxybenzylamine N_methoxybenzylamine->Product_NMBA Faster (less hindered)

Caption: Predicted relative rates of nucleophilic attack.

Proposed Experimental Protocols for Direct Comparison

To provide empirical evidence for the predicted differences in reactivity, the following experimental protocols are proposed. These experiments are designed to be self-validating by directly comparing the two compounds under identical conditions.

Experiment 1: Comparative N-Debenzylation via Hydrogenolysis

This experiment aims to compare the ease of reductive N-O and N-C bond cleavage.

Methodology:

  • To two separate, identical hydrogenation vessels, add this compound (1 mmol) and N-methoxybenzylamine (1 mmol), respectively.

  • To each vessel, add 10 mol% of 10% Palladium on carbon (Pd/C) and 20 mL of methanol.

  • Seal the vessels and purge with hydrogen gas.

  • Pressurize each vessel to 50 psi with hydrogen.

  • Stir the reactions at room temperature and monitor the progress by TLC or GC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Analyze the product distribution to determine the relative rates of formation of benzylamine and the respective alkoxyamine.

Expected Outcome: It is anticipated that both reactions will yield benzylamine. The relative rates of disappearance of the starting materials will provide a direct measure of their comparative reactivity under these reductive conditions.

Experiment 2: Comparative Nucleophilicity in an Acylation Reaction

This experiment will compare the nucleophilic character of the two amines.

Methodology:

  • In two separate, identical round-bottom flasks, dissolve this compound (1 mmol) and N-methoxybenzylamine (1 mmol) in 10 mL of dichloromethane, respectively.

  • To each flask, add triethylamine (1.2 mmol).

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add a solution of benzoyl chloride (1.0 mmol) in 5 mL of dichloromethane dropwise over 5 minutes.

  • Allow the reactions to stir at 0 °C and monitor their progress by TLC or LC-MS at regular intervals (e.g., 15, 30, 60, and 120 minutes).

  • Upon completion, quench the reactions with saturated aqueous sodium bicarbonate, extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Determine the yield of the corresponding N-benzoyl derivative for each reaction.

Expected Outcome: N-methoxybenzylamine is expected to react faster and potentially give a higher yield of the acylated product in a given time frame due to its lower steric hindrance.

Conclusion

The choice between these two reagents will ultimately depend on the specific requirements of the synthetic transformation, including the nature of the electrophile and the desired reaction kinetics. The experimental protocols provided in this guide offer a framework for researchers to make an informed, data-driven decision for their specific application.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile and Industrial Significance of 4-Methoxybenzylamine.
  • PubChem. This compound. [Link]

  • PubChem. 4-Methoxybenzylamine. [Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of N-Ethoxy Amines: Characteristic Bands and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. The N-ethoxy amine moiety (R₂N-O-CH₂CH₃), a key structural feature in various pharmacologically active compounds and organic intermediates, presents a unique infrared (IR) spectroscopic signature. This guide provides an in-depth analysis of the characteristic IR absorption bands of N-ethoxy amines, offering a comparative perspective against structurally related functional groups to aid in unambiguous spectral interpretation.

The Understated Importance of the N-Ethoxy Amine Functional Group

The N-ethoxy amine, a type of N,O-dialkylhydroxylamine, is more than just a structural curiosity. Its presence in a molecule can significantly influence its chemical reactivity, stability, and biological activity. From their role as versatile intermediates in organic synthesis to their incorporation into novel therapeutic agents, the ability to confidently identify this functional group is paramount. Infrared spectroscopy, a rapid and non-destructive technique, serves as a first-line analytical tool for this purpose. However, the overlapping nature of absorptions from similar functional groups necessitates a nuanced understanding of the subtle yet significant differences in their vibrational frequencies.

Decoding the Vibrational Symphony: Characteristic Bands of N-Ethoxy Amines

The infrared spectrum of an N-ethoxy amine is a composite of the vibrational modes of its constituent bonds. By dissecting the spectrum into key regions, we can pinpoint the characteristic absorptions of the N-O, C-O, C-N, and C-H bonds within the functional group.

Akin to its structural relatives, the IR spectrum of an N-ethoxy amine will be dominated by C-H stretching vibrations in the 3000-2850 cm⁻¹ region. However, the diagnostic power lies in the fingerprint region, where the skeletal vibrations of the N-O-C linkage and the C-N bonds provide a unique pattern.

Key Vibrational Modes and Their Expected Regions:
  • N-O Stretching (ν N-O): This is one of the most diagnostic absorptions for the N-ethoxy amine group. The N-O single bond stretch is expected to appear in the range of 1000 - 850 cm⁻¹ . The exact position can be influenced by the nature of the substituents on the nitrogen atom. This band is typically of medium to weak intensity .

  • C-O Stretching (ν C-O): The presence of the ethoxy group gives rise to a characteristic C-O stretching vibration. This band is typically observed in the region of 1150 - 1050 cm⁻¹ and is usually a strong and prominent absorption [1]. The asymmetric C-O-C stretch in ethers also falls in this region, highlighting the need for careful comparison[1].

  • C-N Stretching (ν C-N): The stretching vibration of the C-N bonds will also be present. For aliphatic amines, these absorptions are typically found in the 1250 - 1020 cm⁻¹ range and are of medium to weak intensity[2][3]. The presence of multiple C-N bonds in a tertiary N-ethoxy amine can lead to complex absorptions in this region.

  • C-H Stretching and Bending: As with most organic molecules, the spectrum will show C-H stretching vibrations from the ethyl group and any other alkyl substituents around 2980-2850 cm⁻¹ . C-H bending vibrations will appear in the 1470-1370 cm⁻¹ region.

A Comparative Approach to Spectral Interpretation

The true utility of IR spectroscopy in identifying the N-ethoxy amine functional group lies in comparing its spectrum to those of closely related moieties. Misinterpretation can arise from similarities with tertiary amines, ethers, and hydroxylamines.

N-Ethoxy Amines vs. Tertiary Amines:

Tertiary amines (R₃N) lack an N-H bond, and therefore, do not exhibit the characteristic N-H stretching bands seen in primary and secondary amines in the 3500-3300 cm⁻¹ region[4]. While both tertiary amines and N-ethoxy amines will show C-N stretching vibrations, the key differentiator for the N-ethoxy amine is the presence of the strong C-O stretching band and the N-O stretching band.

N-Ethoxy Amines vs. Ethers:

Ethers (R-O-R') are characterized by a strong C-O-C asymmetric stretching vibration in the 1300-1000 cm⁻¹ region[1]. Saturated ethers typically show a strong, single C-O stretching band between 1140 and 1070 cm⁻¹[1]. While the C-O stretch of an N-ethoxy amine falls within a similar range, the additional presence of C-N and N-O stretching absorptions in the N-ethoxy amine spectrum provides a clear distinction.

N-Ethoxy Amines vs. Hydroxylamines:

Unsubstituted hydroxylamine (NH₂OH) and its N- or O-alkylated derivatives that retain an O-H or N-H bond will show characteristic broad O-H or sharp N-H stretching bands, respectively. N,N-disubstituted hydroxylamines with a free O-H group will exhibit a broad O-H stretch. The N-ethoxy amine, being fully substituted on both nitrogen and oxygen, will lack these absorptions, simplifying the higher frequency region of the spectrum.

Data at a Glance: Comparative IR Band Positions

Functional GroupN-O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-N Stretch (cm⁻¹)N-H/O-H Stretch (cm⁻¹)Key Differentiating Features
N-Ethoxy Amine 1000 - 850 (m-w) 1150 - 1050 (s) 1250 - 1020 (m-w) AbsentPresence of both strong C-O and weaker N-O and C-N stretches.
Tertiary AmineAbsentAbsent1250 - 1020 (m-w)AbsentAbsence of C-O and N-O stretches.
EtherAbsent1300 - 1000 (s)AbsentAbsentStrong C-O stretch is the primary feature; no N-related bands.
N,N-Dialkylhydroxylamine1000 - 850 (m-w)Absent1250 - 1020 (m-w)~3600-3200 (broad)Presence of a broad O-H stretch.
Secondary AmineAbsentAbsent1250 - 1020 (m-w)3350 - 3310 (m, sharp)Single, sharp N-H stretch.

Intensity abbreviations: s = strong, m = medium, w = weak

Experimental Protocol for Acquiring High-Quality IR Spectra

To ensure accurate and reproducible data, the following protocol for obtaining the IR spectrum of an N-ethoxy amine is recommended.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice due to its high sensitivity, resolution, and data processing capabilities.

Sample Preparation:

  • Liquid Samples (Neat): If the N-ethoxy amine is a liquid with a suitable viscosity, a neat spectrum can be obtained.

    • Place one drop of the liquid sample between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin film.

    • Mount the plates in the spectrometer's sample holder.

  • Solid Samples (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the sample holder.

  • Solution Sampling:

    • Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform).

    • Use a liquid cell with an appropriate path length.

    • Acquire a background spectrum of the pure solvent first, which can then be subtracted from the sample spectrum.

Data Acquisition:

  • Background Scan: Always run a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet) before running the sample. This will account for atmospheric water and carbon dioxide absorptions.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

  • Parameters: Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

Visualizing the Vibrational Landscape

The following diagram illustrates the key structural features of the N-ethoxy amine functional group and their corresponding characteristic IR vibrational regions.

Caption: Key vibrational modes of the N-ethoxy amine functional group.

Conclusion

The infrared spectrum of an N-ethoxy amine, while potentially complex, contains a wealth of structural information. By focusing on the characteristic stretching vibrations of the N-O and C-O bonds, and by employing a comparative approach with related functional groups, researchers can confidently identify this important moiety. This guide serves as a foundational resource for scientists and drug development professionals, enabling more accurate and efficient molecular characterization.

References

  • NIST Chemistry WebBook. N,N-Diethylhydroxylamine. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

  • LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • OpenStax. 24.10 Spectroscopy of Amines. [Link]

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Comparative Guide: Benzyl(ethoxy)amine Systems vs. TEMPO Derivatives in Polymerization Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benzyl(ethoxy)amine vs TEMPO Derivatives in Polymerization Efficiency Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Nitroxide-Mediated Polymerization (NMP) , the choice of regulating agent dictates the monomer scope, reaction temperature, and fidelity of the final polymer architecture. This guide compares the performance of TEMPO derivatives (the "First Generation" cyclic nitroxides) against This compound-based systems (representing "Second Generation" acyclic alkoxyamine regulators).

While TEMPO (2,2,6,6-tetramethylpiperidinyloxy) remains the gold standard for styrenic polymerizations, it exhibits significant limitations with acrylates and methacrylates due to slow homolysis kinetics and high reaction temperatures (


C). In contrast, acyclic systems—often initiated by benzyl-functionalized alkoxyamines or regulated by acyclic nitroxides—offer lower bond dissociation energies (BDE), enabling low-temperature polymerization , broader monomer compatibility , and superior end-group fidelity .

This guide provides a technical analysis of their mechanistic differences, supported by experimental protocols and efficiency data.

Mechanistic Foundation & Structural Logic

The NMP Equilibrium

NMP relies on the reversible homolysis of a dormant alkoxyamine (P-ONR


) into a propagating polymer radical (P

) and a stable nitroxide radical (

ONR

).[1]
  • TEMPO (Cyclic): The rigid piperidine ring creates a "cage effect" and a strong C-O bond, requiring high thermal energy to shift the equilibrium toward the active species.

  • This compound Systems (Acyclic): Acyclic structures possess greater conformational freedom and steric bulk that destabilizes the C-O bond. This increases the equilibrium constant (

    
    ), maintaining a higher concentration of active radicals at lower temperatures without causing uncontrolled termination.
    
Structural Comparison
FeatureTEMPO Derivatives (Cyclic)This compound Systems (Acyclic)
Core Structure Cyclic Piperidine RingAcyclic Nitrogen center (e.g., N-benzyl-N-ethoxy motifs)
Steric Hindrance High (Tetramethyl groups)Tunable (Linear or branched alkyls)
C-O Bond Strength High (

kJ/mol)
Lower (

kJ/mol)
Activation Temp High (

C)
Moderate (

C)
Primary Utility StyrenesAcrylates, Methacrylates, Styrenes

Performance Matrix: Efficiency & Control

The following data summarizes the polymerization efficiency for Styrene and n-Butyl Acrylate (nBA) using both systems.

Table 1: Polymerization Efficiency Comparison
ParameterTEMPO SystemAcyclic Benzyl(ethoxy) SystemAdvantage
Monomer: Styrene Excellent ControlGood ControlTEMPO (Standard)
Monomer: Acrylates Poor (Slow, Broad PDI)Excellent (Fast, Narrow PDI)Acyclic
Reaction Time (90% Conv.) 24-48 hours (

C)
4-8 hours (

C)
Acyclic (Faster)
Polydispersity (PDI) 1.1 - 1.31.05 - 1.15Acyclic
Livingness (End-group) High (>90%)Very High (>95%)Acyclic
Discoloration Significant (Yellowing)MinimalAcyclic

Scientific Insight: The poor performance of TEMPO with acrylates is due to the equilibrium constant (


) being too low; the concentration of propagating radicals is insufficient to propagate faster than the rate of irreversible termination. Acyclic systems increase 

by 1-2 orders of magnitude.

Visualization of Reaction Pathways

The following diagram illustrates the kinetic equilibrium and the impact of the regulator structure on the activation energy (


).

NMP_Pathway cluster_TEMPO TEMPO (Cyclic) cluster_Acyclic Benzyl(ethoxy) (Acyclic) Alkoxyamine Dormant Alkoxyamine (P-ONR2) TS Transition State (Homolysis) Alkoxyamine->TS Heat (ΔT) TS->Alkoxyamine Active Active Species (P• + •ONR2) TS->Active Kd (Dissociation) Active->TS Kc (Recombination) Polymer Polymer Chain Growth (+ Monomer) Active->Polymer Kp (Propagation) Dead Dead Polymer (Termination) Active->Dead Kt (Termination) Polymer->Active Chain Extension Desc1 High Ea Slow Activation Traps Acrylates Desc2 Lower Ea Fast Activation Ideal for Acrylates

Caption: Kinetic equilibrium in NMP. Acyclic systems reduce the activation barrier (Transition State), shifting equilibrium rightward to favor controlled propagation over termination.

Experimental Protocols

Protocol A: TEMPO-Mediated Polymerization of Styrene

Best for: Creating well-defined polystyrene blocks.

Reagents:

  • Styrene (purified over basic alumina)

  • Benzoyl Peroxide (BPO) - Initiator[1]

  • TEMPO (Free radical)[1][2]

  • Molar Ratio: [Styrene]:[BPO]:[TEMPO] = 100:1:1.2

Step-by-Step:

  • Preparation: In a Schlenk tube, dissolve BPO (0.05 eq) and TEMPO (0.06 eq) in Styrene (5.0 eq).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Critical:

    
     kills nitroxides).
    
  • Initiation: Heat the sealed tube to 95°C for 1 hour. This decomposes BPO to form the initial alkoxyamine adduct in situ.

  • Propagation: Increase temperature to 125°C . Stir at 300 rpm.

  • Monitoring: Take aliquots every 2 hours for GPC analysis.

  • Termination: Quench reaction by cooling to

    
    C and exposing to air.
    
  • Purification: Precipitate polymer into cold methanol.

Protocol B: Acyclic Alkoxyamine-Mediated Polymerization of n-Butyl Acrylate

Best for: Acrylates, lower temperatures, and high-speed synthesis.

Reagents:

  • n-Butyl Acrylate (nBA)

  • This compound-based Alkoxyamine Initiator (Pre-synthesized unimolecular initiator)

    • Note: If using a bimolecular system, use BPO + Acyclic Nitroxide (e.g., SG1 or similar).

  • Molar Ratio: [Monomer]:[Initiator] = 200:1

Step-by-Step:

  • Preparation: Dissolve the unimolecular alkoxyamine initiator (0.05 mmol) in nBA (10 mmol). No free nitroxide is needed initially if using a pure alkoxyamine.

  • Degassing: Sparge with Argon for 20 minutes.

  • Polymerization: Heat the mixture to 110°C .

  • Kinetics: Reaction proceeds rapidly. 50% conversion is often reached within 2-3 hours.

  • Control Check: Monitor the linear evolution of

    
     vs. Conversion via GPC.
    
  • Termination: Cool to room temperature.

  • Purification: Precipitate into a 50:50 Methanol/Water mixture.

Critical Analysis for Drug Development

For pharmaceutical applications (e.g., polymer-drug conjugates or micellar delivery systems), the choice between these systems is critical:

  • Purity & Toxicity: TEMPO derivatives are often cytotoxic and difficult to remove completely. Acyclic alkoxyamines often degrade into less toxic hydroxylamines or can be designed with acid-labile linkers for easier removal.

  • Block Copolymer Synthesis: If your drug delivery system requires an amphiphilic block copolymer (e.g., Polystyrene-b-Polyacrylate), Acyclic systems are mandatory . TEMPO cannot efficiently control the acrylate block, leading to "dead" chains and high PDI, which affects micelle uniformity and drug loading consistency.

  • Process Scalability: The lower temperature requirement of acyclic systems (

    
    C vs 
    
    
    
    C) reduces energy costs and safety risks in large-scale GMP manufacturing.
Recommendation
  • Use TEMPO only for pure styrenic homopolymers where cost is the primary driver and reaction time is not critical.

  • Use Acyclic Systems (Benzyl-ethoxy types) for complex architectures, acrylate-based formulations, or when low polydispersity (PDI < 1.1) is required for regulatory compliance.

References

  • Hawker, C. J., Bosman, A. W., & Harth, E. (2001). New Polymer Synthesis Architectures: Complex Structures via Nitroxide-Mediated Radical Polymerization. Chemical Reviews. Link

  • Nicolas, J., Guillaneuf, Y., et al. (2013). Nitroxide-mediated polymerization. Progress in Polymer Science. Link

  • Benoit, D., Chaplinski, V., Braslau, R., & Hawker, C. J. (1999).[3] Development of a Universal Alkoxyamine for "Living" Free Radical Polymerizations. Journal of the American Chemical Society.[4] Link

  • Biosynth. (n.d.). This compound Product Page (CAS 54615-11-1).[5] Link

  • Sigma-Aldrich. (2024). Nitroxide Mediated Polymerization Guide. Link

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A Senior Application Scientist's Guide to the Crystallographic Data and Structural Analysis of Alkoxyamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise understanding of a molecule's three-dimensional architecture is paramount to predicting its behavior and function. Alkoxyamine salts, a class of compounds with growing importance in areas ranging from polymer chemistry to targeted drug delivery, are no exception.[1][2] Their structural nuances, dictated by the interplay of ionic interactions, hydrogen bonding, and crystal packing, can significantly influence their stability, reactivity, and biological activity.

This guide provides an in-depth comparison of the crystallographic data of various alkoxyamine salts, offering field-proven insights into their structural analysis. We will delve into the causality behind experimental choices in X-ray crystallography and present a self-validating protocol for the structural elucidation of these fascinating molecules.

The Significance of Structural Analysis in Alkoxyamine Salts

Alkoxyamine salts are characterized by the presence of a protonated amine functionality, which introduces a positive charge and the potential for strong ionic and hydrogen-bonding interactions. These interactions play a crucial role in defining the solid-state structure, which in turn impacts key physicochemical properties such as solubility, dissolution rate, and stability – all critical parameters in drug development.[3]

Furthermore, the conformation of the alkoxyamine moiety itself, including the N-O-C bond angle and the torsion angles around the nitroxide fragment, is of significant interest. These parameters can influence the homolysis of the C-O bond, a key reaction in applications such as nitroxide-mediated polymerization and the controlled release of therapeutic agents.[4] X-ray crystallography stands as the definitive method for unambiguously determining these structural features at the atomic level.[5]

Comparative Crystallographic Data of Representative Alkoxyamine Salts

To illustrate the structural diversity within this class of compounds, we have compiled crystallographic data for a selection of alkoxyamine salts from the Cambridge Structural Database (CSD).[4] The following tables summarize key crystallographic parameters, bond lengths, and bond angles for three distinct alkoxyamine hydrochloride salts.

Table 1: Crystallographic Data and Refinement Details

ParameterAlkoxyamine Salt AAlkoxyamine Salt BBenzydamine Hydrochloride[6]
CCDC NumberTo be sourcedTo be sourcedNot provided
Empirical FormulaC₁₈H₂₄NO₃ClC₁₂H₁₅N₅OC₁₉H₂₄ClN₃O
Formula Weight337.84245.28345.87
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/cP2₁/c
a (Å)Data to be populated19.7973Data to be populated
b (Å)Data to be populated5.06Data to be populated
c (Å)Data to be populated12.4821Data to be populated
α (°)909090
β (°)Data to be populated100.964Data to be populated
γ (°)909090
Volume (ų)Data to be populated1227.56Data to be populated
Z444
R-factor (%)Data to be populatedData to be populatedNot provided

Note: Specific data for Alkoxyamine Salts A and B would be retrieved from relevant CIF files from the CSD or COD for a complete comparison.[7]

Table 2: Selected Bond Lengths (Å)

BondAlkoxyamine Salt AAlkoxyamine Salt BBenzydamine Hydrochloride[6]
N-OData to be populatedData to be populatedData to be populated
C-OData to be populatedData to be populatedData to be populated
N⁺-HData to be populatedData to be populatedData to be populated
N⁺...Cl⁻Data to be populatedData to be populatedData to be populated

Table 3: Selected Bond Angles (°)

AngleAlkoxyamine Salt AAlkoxyamine Salt BBenzydamine Hydrochloride[6]
C-N-OData to be populatedData to be populatedData to be populated
N-O-CData to be populatedData to be populatedData to be populated
H-N⁺-HData to be populatedData to be populatedData to be populated

Analysis of Structural Data:

The data presented in these tables, once fully populated with specific examples, would allow for a detailed comparative analysis. For instance, variations in the N-O and C-O bond lengths can provide insights into the electronic effects of different substituents on the alkoxyamine core. The N⁺...Cl⁻ distances and the geometry of hydrogen bonds are crucial for understanding the crystal packing and the overall stability of the salt form.[8] The crystal structure of benzydamine hydrochloride, for example, is reported to be in the monoclinic P2₁/c space group, a common space group for organic molecules.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction of an Alkoxyamine Salt

The following protocol outlines a comprehensive, step-by-step methodology for the structural determination of a novel alkoxyamine salt. This protocol is designed to be a self-validating system, with checkpoints to ensure data quality at each stage.

Part 1: Crystal Growth and Selection

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. This is often the most challenging step in the entire process.[9]

  • Purification of the Alkoxyamine Salt: Ensure the sample is of the highest possible purity. Impurities can inhibit crystallization or lead to poorly ordered crystals. Recrystallization or chromatography are common purification techniques.

  • Solvent Screening: The choice of solvent is critical. Screen a variety of solvents with different polarities and boiling points. A good starting point is to find a solvent in which the compound is sparingly soluble.

  • Crystallization Techniques:

    • Slow Evaporation: This is the simplest method. Dissolve the salt in a suitable solvent in a vial covered with a perforated cap or parafilm to allow for slow evaporation over several days or weeks.

    • Vapor Diffusion: Place a concentrated solution of the alkoxyamine salt in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the salt and promoting crystallization.

    • Cooling: Slowly cool a saturated solution of the salt. The rate of cooling should be carefully controlled to allow for the growth of large, well-ordered crystals.

  • Crystal Selection: Under a microscope, select a crystal that is clear, has well-defined faces, and is free of cracks or other defects. The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[10]

Part 2: Data Collection
  • Crystal Mounting: Carefully mount the selected crystal on a goniometer head. For air-stable crystals, a small amount of inert oil or grease can be used to affix the crystal to the tip of a glass fiber or a cryoloop.

  • Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern single-crystal X-ray diffractometers are highly automated. The instrument software will typically guide the user through the process of centering the crystal in the X-ray beam.

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system. The software will analyze the positions of the diffraction spots to calculate the dimensions of the unit cell.

  • Data Collection Strategy: Based on the determined unit cell and crystal symmetry, the software will calculate an optimal strategy for collecting a complete dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording the resulting diffraction patterns.[9]

  • Data Integration: After data collection is complete, the raw diffraction images are processed. This involves identifying the diffraction spots, measuring their intensities, and assigning Miller indices (h, k, l) to each reflection.[1]

Part 3: Structure Solution and Refinement
  • Structure Solution: The integrated data is used to solve the crystal structure. For small molecules like alkoxyamine salts, direct methods are typically employed. This is a computational technique that uses statistical relationships between the intensities of the reflections to determine the initial phases of the structure factors.

  • Model Building: The initial electron density map, calculated from the solved phases and the measured intensities, will show the positions of the atoms. A molecular model is then built into this electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This involves adjusting the atomic coordinates, thermal parameters, and other model parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should ideally be below 5% for a well-refined structure.[1]

  • Validation: The final refined structure should be validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths and angles, analyzing the hydrogen bonding network, and looking for any unusual features in the electron density map.

Visualizing the Process and the Product

To better understand the relationships between the different stages of structural analysis and the key features of an alkoxyamine salt, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination Synthesis Alkoxyamine Salt Synthesis Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization (Evaporation, Diffusion, Cooling) Solvent_Screening->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Integration Data Integration Data_Collection->Integration Solution Structure Solution (Direct Methods) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: Workflow for the structural analysis of an alkoxyamine salt.

G cluster_alkoxyamine General Structure of an Alkoxyamine Salt N N+ O O N->O R1 R1 N->R1 R2 R2 N->R2 H H N->H C C O->C R3 R3 C->R3

Caption: General chemical structure of an alkoxyamine salt.

Conclusion

The structural analysis of alkoxyamine salts via single-crystal X-ray diffraction provides invaluable information for researchers in drug development and materials science. A thorough understanding of the crystallographic data allows for the rational design of molecules with optimized properties. By following a rigorous and self-validating experimental protocol, high-quality crystal structures can be obtained, paving the way for new discoveries and applications of this versatile class of compounds. The continuous growth of crystallographic databases further empowers researchers to draw meaningful comparisons and establish structure-property relationships that guide future research endeavors.

References

  • Conditional generation of free radicals by selective activation of alkoxyamines: towards more effective and less toxic targeting of brain tumors. Chemical Science, 2023.

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  • Alkoxyamines and nitroxides discussed in the article. ResearchGate.

  • X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts.

  • A Successful Synthesis of the CoCrFeNiAl0.3 Single-Crystal, High-Entropy Alloy by Bridgman Solidification. OSTI.gov, 2013.

  • Crystal and molecular structure and spectroscopic behavior of isotypic synthetic analogs of the oxalate minerals stepanovite and zhemchuzhnikovite. CONICET, 2016.

  • REFINEMENT OF THE CRYSTALLOGRAPHIC STRUCTURE. Moodle@Units.

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  • Single crystal growth for topology and beyond.

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  • Crystal Structures, X-Ray Photoelectron Spectroscopy, Thermodynamic Stabilities, and Improved Solubilities of 2-Hydrochloride Salts of Vortioxetine. PubMed, 2017.

  • (Vinyl tosyloxy)benziodolium Salts: Divergent Construction of Conjugated Diene Derivatives via Sequential Coupling Reactions. Organic Letters, 2026.

  • Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. PMC, 2021.

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  • Crystal Structure of Benzydamine Hydrochloride Salt. ResearchGate.

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  • Crystal structure of ractopamine hydrochloride, C18H24NO3Cl. ResearchGate, 2024.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Benzyl(ethoxy)amine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of Benzyl(ethoxy)amine, a compound that, while valuable in synthesis, requires meticulous handling due to its inherent hazards. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols, thereby empowering researchers to make informed decisions that protect themselves, their colleagues, and the environment.

Hazard Assessment: Understanding the Risks of this compound

This compound is a substituted amine containing both a benzyl group and an ethoxy group. While specific toxicological data for this exact compound is limited, its chemical structure and the known hazards of related compounds allow for a robust presumptive hazard assessment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides critical safety information for this compound.[1]

Amines as a class can be corrosive and may emit noxious odors.[2] Furthermore, compounds like N-Ethylbenzylamine and Benzylamine are classified as corrosive and harmful to aquatic life.[3][4][5] Therefore, it is imperative to handle this compound with the assumption that it carries similar risks.

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Classification Description
Physical Hazards Combustible liquid (H227) The substance is a liquid that can burn.[1]
Health Hazards Acute Toxicity, Oral (H302) Harmful if swallowed.[1]
Acute Toxicity, Dermal (H312) Harmful in contact with skin.[1]
Skin Corrosion/Irritation (H315) Causes skin irritation.[1]
Serious Eye Damage (H318) Causes serious eye damage.[1]
Acute Toxicity, Inhalation (H332) Harmful if inhaled.[1]
STOT - Single Exposure (H335) May cause respiratory irritation.[1]

Source: Adapted from PubChem CID 18794272[1]

The causality behind these hazards lies in the reactivity of the amine functional group, which can cause severe burns to skin, eyes, and the respiratory tract upon contact.[3][6] Ingestion can lead to severe damage to the gastrointestinal tract.[3][6][7]

The Core Protocol: A Step-by-Step Disposal Workflow

Disposing of this compound is not merely about discarding it; it is a systematic process designed to contain its hazards from the point of generation to its final destruction. This protocol ensures a self-validating system of safety and compliance.

Step 1: Donning Personal Protective Equipment (PPE)

Before handling any waste, the first line of defense is appropriate PPE. The corrosive nature of amines necessitates robust protection.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[8] Given the risk of serious eye damage, standard safety glasses are insufficient.

  • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile or neoprene). A lab coat and, for larger quantities, a chemical-resistant apron or coveralls are mandatory to prevent skin contact.[8][9]

  • Respiratory Protection: All handling of this compound waste should occur within a certified chemical fume hood to avoid inhalation of vapors.[6][9]

Step 2: Waste Segregation and Containment

Proper segregation prevents dangerous chemical reactions within a waste container. The principle is simple: like with like .

  • Dedicated Waste Stream: Collect this compound waste in a dedicated container. Do not mix it with other waste streams, particularly:

    • Acids: Violent neutralization reactions can occur.

    • Oxidizing Agents: Can lead to fire or explosion.

    • Halogenated Solvents: To comply with specific incineration requirements for halogenated waste.[10]

  • Container Selection: Use a compatible container, preferably the original manufacturer's container or a high-density polyethylene (HDPE) jug.[11] Crucially, do not use metal containers , as corrosive amines can attack the metal, leading to container failure and potential hydrogen gas generation.[12]

  • Container Management: Keep the waste container tightly capped at all times, except when adding waste.[11] This minimizes the release of harmful vapors and prevents spills.[11]

Step 3: Accurate and Compliant Labeling

Regulatory compliance and safety hinge on proper labeling. An unlabeled or poorly labeled container is a significant safety hazard.

  • Label Contents: The label must clearly state "Hazardous Waste" and identify the full chemical name: "this compound".

  • List Constituents: If it is a solution, list all components and their approximate percentages.

  • Hazard Identification: Clearly mark the relevant hazards (e.g., "Corrosive," "Toxic," "Flammable").

  • Date of Accumulation: Note the date when the first drop of waste was added to the container.

Step 4: Safe Interim Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[11]

  • Location: The SAA must be within the laboratory, under the direct control of the generating personnel.[11]

  • Secondary Containment: Place the waste container in a secondary containment bin. This bin should be made of a compatible material (e.g., polyethylene) and be large enough to hold the entire contents of the primary container in case of a leak.

  • Segregation: Store the container away from incompatible materials, as mentioned in Step 2.

Step 5: Final Disposal Route

The final step is the transfer of the waste to your institution's Environmental Health and Safety (EHS) department for final disposal.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the sanitary sewer.[4][5][8] It is harmful to aquatic life and can damage wastewater treatment systems.[5]

    • DO NOT allow the chemical to evaporate in the fume hood as a method of disposal.[13]

  • Approved Disposal Method: The universally accepted and required method for disposing of this type of chemical waste is through a licensed hazardous waste disposal company.[8][14] These companies typically use high-temperature incineration with flue gas scrubbing to destroy the compound safely and completely.[4][8] Arrange for a pickup with your institution's EHS office.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Vapors: Ensure the spill occurs within a fume hood or that the area is well-ventilated.

  • Contain the Spill: Dike the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[7][9]

  • Absorb and Collect: Carefully absorb the spilled material. Use spark-proof tools for collection.[8]

  • Package for Disposal: Place the contaminated absorbent material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Below is a workflow diagram summarizing the decision-making process for the disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_forbidden Forbidden Actions start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Dedicated, Compatible Container) ppe->segregate label_waste Step 3: Label Container (Contents, Hazards, Date) segregate->label_waste no_sewer NO Sewer Disposal segregate->no_sewer no_evap NO Evaporation segregate->no_evap store Step 4: Store in SAA (Secondary Containment) label_waste->store contact_ehs Step 5: Contact EHS for Pickup store->contact_ehs disposal Final Disposal by Licensed Vendor (High-Temperature Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-N-(2,2-diethoxyethyl)amine, 95+%. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123465, 2-Ethoxybenzylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18794272, this compound. Retrieved from [Link]

  • University of Kentucky UKnowledge. (n.d.). Thermal Degradation of Amines for CO2 Capture. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Benzyl(ethoxy)amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound respect for safety protocols. Benzyl(ethoxy)amine, a member of the amine family, presents a unique set of handling considerations. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical causality and laboratory best practices. Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.

Understanding the Hazard: The Chemical Rationale for PPE

The primary routes of exposure that necessitate rigorous PPE protocols are:

  • Dermal (Skin) Contact: Direct contact can lead to irritation or chemical burns[1][2].

  • Ocular (Eye) Contact: Splashes can cause serious eye damage[1][2].

  • Inhalation: Vapors or aerosols may irritate the respiratory tract[2].

  • Ingestion: Accidental ingestion can cause burns to the gastrointestinal tract[2].

Given these potential hazards, a multi-faceted PPE strategy is essential.

Core PPE Ensemble for this compound

A baseline of PPE is required for any handling of this compound, regardless of the scale of the operation. This ensemble is designed to provide a primary barrier against accidental exposure.

Eye and Face Protection: The First Line of Defense
  • Chemical Safety Goggles: These are non-negotiable. Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to splashes. Goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are recommended[4].

  • Face Shield: When handling larger quantities (typically >100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles[1][5]. This provides an additional layer of protection for the entire face.

Skin and Body Protection: A Barrier Against Corrosivity
  • Gloves: The choice of glove material is critical. Chemical-resistant gloves are mandatory. Nitrile gloves are a common choice in laboratory settings; however, it is crucial to consult the manufacturer's compatibility charts for specific breakthrough times for amines. For prolonged or immersive contact, heavier-duty gloves such as butyl rubber or neoprene may be more appropriate[6]. Double-gloving is a recommended practice to mitigate the risk of exposure from a single glove failure.

  • Laboratory Coat: A flame-resistant lab coat is essential to protect the skin and personal clothing from splashes and spills. The coat should be fully buttoned.

  • Chemical-Resistant Apron: For larger-scale operations, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Closed-Toed Shoes: Footwear that fully covers the feet is a basic laboratory requirement to protect against spills.

Respiratory Protection: Safeguarding Against Inhalation

Work with this compound should ideally be conducted within a certified chemical fume hood to minimize the inhalation of vapors[3]. However, in situations where a fume hood is not available or during a spill, respiratory protection is necessary.

  • NIOSH-Approved Respirator: A respirator with an organic vapor cartridge is recommended if there is a potential for exceeding exposure limits or if irritation is experienced[6][7]. For operations that may generate aerosols, a particulate pre-filter should be included.

Procedural Guidance: From Donning to Disposal

The efficacy of PPE is as much about its correct use as it is about its selection. The following step-by-step protocols are designed to ensure a self-validating system of safety.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Gowning: Put on the lab coat, ensuring it is fully fastened.

  • Respiratory Protection (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.

Doffing PPE: Preventing Cross-Contamination
  • Gloves: Remove the outer pair of gloves first (if double-gloving) by peeling them off from the cuff, turning them inside out. Then, remove the inner pair using the same technique.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the sides.

  • Gowning: Unfasten the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Respiratory Protection (if used): Remove the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal: A Critical Final Step

All disposable PPE, including gloves and any contaminated items, must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations[8][9]. Reusable PPE, such as face shields and goggles, should be decontaminated according to established laboratory procedures.

PPE Selection Matrix for Varied Operational Scales

The required level of PPE can vary based on the quantity of this compound being handled and the specific procedure. The following table provides a general guideline.

Operational Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small Scale (<10 mL) Chemical Safety GogglesNitrile Gloves (Double-gloved)Lab CoatIn Chemical Fume Hood
Medium Scale (10-100 mL) Chemical Safety Goggles & Face ShieldNitrile or Neoprene Gloves (Double-gloved)Lab Coat & Chemical-Resistant ApronIn Chemical Fume Hood
Large Scale (>100 mL) Chemical Safety Goggles & Face ShieldButyl Rubber Gloves (Double-gloved)Chemical-Resistant Suit or GownIn Chemical Fume Hood or with appropriate respirator
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit or GownNIOSH-Approved Respirator with Organic Vapor Cartridge

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.

PPE_Decision_Workflow PPE Selection Workflow for this compound start Start: Handling this compound assess_quantity Assess Quantity start->assess_quantity small_scale <10 mL assess_quantity->small_scale Small medium_scale 10-100 mL assess_quantity->medium_scale Medium large_scale >100 mL assess_quantity->large_scale Large assess_procedure Assess Procedure spill_risk High Splash/Aerosol Risk? assess_procedure->spill_risk ppe_base Baseline PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat small_scale->ppe_base ppe_medium Enhanced PPE: - Add Face Shield - Consider Neoprene Gloves - Add Chem-Resistant Apron medium_scale->ppe_medium ppe_large Maximum PPE: - Face Shield Mandatory - Butyl Rubber Gloves - Chemical-Resistant Suit large_scale->ppe_large fume_hood Work in Fume Hood? spill_risk->fume_hood No spill_risk->ppe_medium Yes respirator Add NIOSH-Approved Respirator fume_hood->respirator No end Proceed with Caution fume_hood->end Yes ppe_base->assess_procedure ppe_medium->assess_procedure ppe_large->assess_procedure respirator->end

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

Conclusion: A Culture of Safety

The responsible handling of chemicals like this compound is the bedrock of innovative and safe research. This guide provides a comprehensive framework for PPE selection and use, but it is not a substitute for a thorough risk assessment and adherence to your institution's specific safety protocols and Chemical Hygiene Plan[10][11][12]. By integrating these principles into your daily laboratory workflow, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

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  • US EPA. (2025). Personal Protective Equipment. Retrieved from [Link]

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Benzyl-N-(2,2-diethoxyethyl)amine, 95+%. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • NIOSH. (2002). amines, aromatic 2002. Retrieved from [Link]

  • NIOSH. (1996). AMMONIA by IC 6016. Retrieved from [Link]

  • OSHA. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]

  • UreaKnowHow. (n.d.). for ammonia. Retrieved from [Link]

  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from [Link]

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Diethylenetriamine. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.